D-Mannitol-2-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZRXDASGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745690 | |
| Record name | D-(2-~13~C)-arabino-Hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-69-0 | |
| Record name | D-(2-~13~C)-arabino-Hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals
Introduction
D-Mannitol-2-13C is a stable, non-radioactive, isotopically labeled form of D-mannitol, a six-carbon sugar alcohol. In this molecule, the carbon atom at the second position is replaced with a heavy isotope of carbon, 13C. This isotopic labeling makes this compound an invaluable tool in metabolic research and drug development, primarily serving as a tracer to elucidate metabolic pathways and quantify fluxes. Its use circumvents the challenges associated with radioactive isotopes and provides a clearer window into complex biological systems. This guide provides a comprehensive overview of this compound, including its properties, applications, experimental protocols, and its role in cellular signaling.
Core Properties and Data
This compound is a white, solid crystalline powder. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₅¹³CH₁₄O₆ | |
| Molecular Weight | 183.16 g/mol | |
| CAS Number | 287100-69-0 | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Melting Point | 167-170 °C | [1] |
| Form | Solid | |
| Solubility | Water | [2] |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a stable isotope tracer in metabolic studies. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules and other compounds to serve as tracers for quantification during the drug development process.[3]
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a 13C-labeled substrate, such as this compound, into a biological system, researchers can track the incorporation and transformation of the labeled carbon through various metabolic pathways. The distribution of 13C in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used in computational models to estimate the flux through different pathways. This approach provides a detailed snapshot of cellular metabolism under specific conditions, which is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.
Intestinal Permeability Assays
D-Mannitol, along with other sugars like lactulose, is used to assess intestinal permeability, often referred to as "leaky gut." The principle is that small molecules like mannitol are readily absorbed by healthy intestinal epithelium, while larger molecules like lactulose are not. The ratio of these sugars in the urine after oral administration provides a measure of intestinal barrier function. A significant challenge with using naturally abundant (¹²C) mannitol is the potential for contamination from dietary sources, which can lead to inaccurate baseline measurements.[1][4][5] this compound offers a superior alternative as it can be distinguished from endogenous and dietary ¹²C-mannitol by mass spectrometry, thereby providing a much cleaner and more accurate assessment of intestinal permeability.[1][4][5]
Experimental Protocols
General Workflow for a 13C-Metabolic Flux Analysis (MFA) Experiment
This protocol outlines the general steps for conducting a 13C-MFA experiment. While this is a generalized workflow, specific parameters would need to be optimized for the biological system and research question at hand.
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Detailed Protocol for Intestinal Permeability Assay using this compound
This protocol is adapted from studies demonstrating the use of 13C-labeled mannitol for assessing intestinal permeability.[1][4][5]
Materials:
-
This compound
-
Lactulose
-
Deionized water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline urine sample is collected.
-
Test Solution Administration: A solution containing a known amount of this compound and lactulose dissolved in water is consumed by the subject.
-
Urine Collection: All urine is collected over a specified period, typically 5-6 hours.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is diluted and prepared for analysis.
-
HPLC-MS/MS Analysis: The prepared urine samples are analyzed by HPLC-MS/MS to separate and quantify the concentrations of this compound and lactulose. The mass spectrometer is set to specifically detect the mass-to-charge ratio of the ¹³C-labeled mannitol, distinguishing it from the more abundant ¹²C-mannitol.
-
Data Analysis: The ratio of lactulose to this compound excreted in the urine is calculated. An elevated ratio is indicative of increased intestinal permeability.
Signaling Pathways Influenced by Mannitol
While this compound is primarily used as a metabolic tracer, high concentrations of mannitol, in general, can induce cellular stress and activate specific signaling pathways, particularly those related to apoptosis (programmed cell death). It is important to note that these effects are primarily due to the osmotic stress induced by high concentrations of mannitol and are not specific to the isotopically labeled form.
Mannitol-Induced Apoptosis in Endothelial Cells
Studies have shown that exposure of endothelial cells to hypertonic mannitol can trigger apoptosis.[3][6][7] This process involves the activation of several signaling cascades.
Caption: Signaling pathway of hypertonic mannitol-induced apoptosis in endothelial cells.
The key events in this pathway include:
-
Activation of Tyrosine and Stress Kinases: Hypertonic mannitol activates tyrosine kinases and stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[6]
-
Phosphorylation of Focal Adhesion Proteins: This leads to the phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell adhesion and signaling.[6]
-
Increased Intracellular Calcium: Mannitol exposure also causes a dose-dependent increase in intracellular free calcium.[6]
-
Induction of Apoptosis: These signaling events converge to alter gene transcription and ultimately induce apoptosis. The process is attenuated by inhibitors of transcription, translation, tyrosine kinases, and by chelating intracellular calcium.[6]
Mannitol and NF-κB Signaling in Nephroprotection
In a different context, mannitol has been shown to have protective effects in the kidneys, particularly against cisplatin-induced apoptosis. This protection is mediated through the activation of the A1 adenosine receptor (A1R) and the NF-κB signaling pathway. Mannitol induces an increase in A1R expression in renal proximal tubular cells via NF-κB.
Caption: Mannitol-induced nephroprotective signaling pathway.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application in 13C-Metabolic Flux Analysis provides unparalleled insight into the intricate workings of cellular metabolism. Furthermore, its use in intestinal permeability assays offers a more accurate and reliable diagnostic method. While the direct signaling effects of this compound at tracer concentrations are likely negligible, understanding the broader cellular responses to mannitol, particularly at higher concentrations, provides valuable context for its use in biological systems. The methodologies and pathways detailed in this guide serve as a foundational resource for harnessing the full potential of this important isotopically labeled compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. A graph-based approach to analyze flux-balanced pathways in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Synthesis of ¹³C Labeled D-Mannitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ¹³C labeled D-Mannitol, a crucial tool in metabolic research and drug development. The guide details the primary synthetic routes, including chemical hydrogenation and enzymatic conversion, with a focus on adapting these methods for isotopic labeling. It offers detailed experimental protocols, quantitative data for comparison, and visualizations of relevant pathways and workflows to aid in the practical application of this knowledge.
Introduction
D-Mannitol, a sugar alcohol, plays a significant role in various biological processes and is utilized in the food and pharmaceutical industries. The incorporation of a stable isotope like Carbon-13 (¹³C) into the D-Mannitol structure allows researchers to trace its metabolic fate in biological systems with high precision using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide explores the key methodologies for preparing ¹³C labeled D-Mannitol, providing researchers with the necessary information to synthesize or select the appropriate labeled compound for their studies.
Synthetic Routes and Quantitative Data
The synthesis of ¹³C labeled D-Mannitol can be broadly categorized into two main approaches: chemical synthesis and enzymatic/microbial synthesis. The choice of method often depends on the desired labeling pattern, required purity, and scalability.
Chemical Synthesis: Catalytic Hydrogenation of ¹³C Labeled Fructose
Catalytic hydrogenation of D-fructose is a common method for producing D-mannitol. To synthesize ¹³C labeled D-Mannitol, ¹³C labeled D-fructose is used as the starting material. The primary challenge in this method is to control the stereoselectivity of the hydrogenation to favor the formation of D-mannitol over its epimer, D-sorbitol.
Table 1: Comparison of Catalysts for the Hydrogenation of D-Fructose to D-Mannitol
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | D-Mannitol Selectivity (%) | D-Fructose Conversion (%) | Reference |
| Raney Nickel | - | 100-150 | 100-150 | Water | ~50 | High | [1] |
| Ruthenium (Ru) | Carbon | - | - | Water | ~50 | High | [2] |
| Copper (Cu) | SiO₂ | 100 | 20-40 | Ethanol/Water (70:30) | 78-80 | ~100 | [2] |
| Copper (Cu) | ZnO/Al₂O₃ | - | - | Water | ~66 | High | [2] |
Note: The data presented is for the synthesis of unlabeled D-Mannitol but is expected to be comparable for the ¹³C labeled counterpart.
Enzymatic and Microbial Synthesis
Enzymatic and microbial methods offer high specificity and can be advantageous for producing specifically labeled D-Mannitol. These methods typically involve the use of enzymes like mannitol dehydrogenase or whole-cell fermentation.
Table 2: Enzymatic and Microbial Synthesis of D-Mannitol
| Method | Starting Material | Key Enzyme(s) | Organism/System | Yield/Productivity | Reference |
| Enzymatic | ¹³C D-Fructose | Mannitol Dehydrogenase (MDH) | Recombinant E. coli | High conversion | [3] |
| Microbial | ¹³C D-Glucose | Mannitol-1-phosphate dehydrogenase, Mannitol-1-phosphatase | Engineered Synechococcus elongatus PCC 7942 | - | [4] |
| Microbial | ¹³C D-Glucose | Novel pathway involving Fructose-6-Phosphate Phosphatase | Starmerella bombicola | - | [5] |
Experimental Protocols
Protocol for Catalytic Hydrogenation of [U-¹³C₆]-D-Fructose
This protocol is adapted from the selective liquid-phase hydrogenation of D-fructose over a copper-supported catalyst[2].
Materials:
-
[U-¹³C₆]-D-Fructose (or other desired labeling pattern)
-
Cu/SiO₂ catalyst
-
Ethanol (reagent grade)
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
500 cm³ stainless steel autoclave
Procedure:
-
Catalyst Activation: Activate the Cu/SiO₂ catalyst (0.5 g) ex-situ in a hydrogen flow (60 cm³/min) for 2 hours at 523–573 K.
-
Reactor Setup: Transfer the reduced catalyst under an inert nitrogen atmosphere to the high-pressure reactor containing a solution of [U-¹³C₆]-D-fructose (e.g., 0.22 M) in 150 cm³ of an ethanol/water mixture (70:30 vol.).
-
Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 20–40 bar and heat to 373 K (100 °C). Maintain the reaction for 6 hours with vigorous stirring.
-
Work-up and Purification: After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting solution contains ¹³C labeled D-mannitol and D-sorbitol.
-
Purification: The ¹³C labeled D-mannitol can be purified from the product mixture by fractional crystallization or chromatography. The purity can be assessed by HPLC and the isotopic enrichment can be determined by mass spectrometry or NMR.
Protocol for Enzymatic Synthesis of ¹³C Labeled D-Mannitol
This protocol is based on the use of mannitol dehydrogenase for the conversion of D-fructose to D-mannitol[3].
Materials:
-
¹³C Labeled D-Fructose (e.g., [1-¹³C]-D-Fructose)
-
Recombinant Mannitol Dehydrogenase (MDH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
¹³C Labeled D-Glucose (as the co-substrate for regeneration)
-
NAD⁺/NADH
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Bioreactor with pH control
Procedure:
-
Enzyme Preparation: Use whole cells of E. coli co-expressing hyperthermophilic MDH and GDH.
-
Reaction Setup: In a temperature-controlled bioreactor (e.g., 70 °C), prepare a solution of ¹³C labeled D-fructose and ¹³C labeled D-glucose in the reaction buffer.
-
Enzymatic Conversion: Add the whole-cell biocatalyst to the reaction mixture. The MDH will convert ¹³C D-fructose to ¹³C D-mannitol, while the GDH will oxidize ¹³C D-glucose to ¹³C D-gluconate, regenerating the NADH required by the MDH.
-
Monitoring and Control: Monitor the progress of the reaction by measuring the consumption of fructose and the production of mannitol using HPLC. Maintain the pH of the reaction at 7.0 by the addition of a base (e.g., 2 M NaOH).
-
Purification: Once the reaction is complete, separate the cells by centrifugation or filtration. The ¹³C labeled D-mannitol can be purified from the supernatant using chromatographic techniques.
Signaling Pathways and Experimental Workflows
While ¹³C labeled D-Mannitol is primarily a metabolic tracer and not a signaling molecule itself, it is instrumental in elucidating metabolic pathways. One such pathway is the microbial metabolism of mannitol.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Rapid Production of High-Titer d-Mannitol and Gluconate Catalyzed by a Combination of Whole-Cell and an Enzyme at High Temperatures - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Mannitol-2-¹³C: Molecular Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of D-Mannitol-2-¹³C, an isotopically labeled form of the sugar alcohol D-Mannitol. The incorporation of a stable heavy carbon isotope at the C-2 position makes it an invaluable tool in metabolic research, drug development, and advanced analytical techniques.
Molecular Structure and Identification
D-Mannitol-2-¹³C is D-Mannitol enriched with a carbon-13 isotope at the second carbon position. This specific labeling does not alter the chemical properties of the molecule but provides a distinct mass signature for analytical detection.
1.1 Chemical Identifiers The unique isotopic label is reflected in its chemical identifiers, which are crucial for database searches and material procurement.
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol-2-¹³C |
| CAS Number | 287100-69-0[1][2][3][4] |
| Linear Formula | HOCH₂[CH(OH)]₃¹³CH(OH)CH₂OH[1] |
| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[1] |
| InChI | 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1[1] |
| InChI Key | FBPFZTCFMRRESA-ZRXDASGMSA-N[1] |
1.2 Stereochemistry: Fischer Projection
As an acyclic sugar alcohol, the stereochemistry of D-Mannitol is best represented by a Fischer projection. The molecule does not cyclize, and therefore, a Haworth projection is not applicable. The ¹³C label is located at the C-2 position.
Caption: Fischer projection of D-Mannitol-2-¹³C.
Physicochemical and Spectroscopic Data
The quantitative properties of D-Mannitol-2-¹³C are summarized below. These data are essential for experimental design and interpretation.
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [1][4] |
| Form | Solid | [1][5] |
| Melting Point | 167-170 °C (lit.) | [1][3][5] |
| Isotopic Purity | 99 atom % ¹³C | [1] |
| Mass Shift | M+1 | [1] |
| Optical Activity | [α]25/D +141°, c = 0.4 in acidified ammonium molybdate | [1][5] |
Applications in Research and Development
The primary utility of D-Mannitol-2-¹³C stems from its nature as a stable isotope-labeled compound. It serves as a powerful tracer and internal standard in various scientific disciplines.[2][3]
-
Metabolic Flux Analysis (MFA): In organisms that metabolize mannitol, the ¹³C label can be traced through metabolic pathways to elucidate network fluxes and enzyme activities.
-
Therapeutic Drug Monitoring (TDM): Used as an internal standard for quantitative analysis of unlabeled mannitol in clinical samples via mass spectrometry.
-
Drug Development: Stable isotopes are incorporated into drug molecules to act as tracers for quantifying the drug's presence and metabolism during development.[2][3][6]
The diagram below illustrates a generalized workflow for a tracer experiment using D-Mannitol-2-¹³C.
Caption: Generalized workflow for a metabolic tracer experiment.
Experimental Protocols
4.1 Protocol: Analysis by Mass Spectrometry
This protocol outlines the general steps for using D-Mannitol-2-¹³C as an internal standard for the quantification of unlabeled D-Mannitol in a biological matrix.
-
Standard Preparation: Prepare a stock solution of D-Mannitol-2-¹³C of known concentration in a suitable solvent (e.g., water or methanol).
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To 100 µL of the sample, add a precise volume of the D-Mannitol-2-¹³C internal standard stock solution.
-
Perform a protein precipitation step by adding 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use an appropriate chromatography method (e.g., HILIC) to achieve separation.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-Mannitol and D-Mannitol-2-¹³C (which will have a mass shift of M+1).[1]
-
-
Quantification: Construct a calibration curve using known concentrations of unlabeled D-Mannitol spiked with the internal standard. Calculate the concentration of D-Mannitol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
4.2 Protocol: Analysis by ¹³C NMR Spectroscopy
This protocol provides a general method for confirming the position of the isotopic label.
-
Sample Preparation: Dissolve 5-10 mg of D-Mannitol-2-¹³C in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to the D₂O lock frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program such as zgpg30 can be used.
-
Set the spectral width to cover the expected chemical shift range for sugar alcohols (approx. 50-90 ppm).
-
The ¹³C signal corresponding to the C-2 position will show a significantly enhanced intensity compared to the other carbon signals, which will appear at natural abundance (~1.1%).[7]
-
For unlabeled D-Mannitol in D₂O, the expected chemical shifts are approximately 65.94, 71.94, and 73.50 ppm.[8] The labeled C-2 carbon signal will be one of these, exhibiting massive enhancement.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The large, sharp signal will confirm the position and high isotopic purity of the ¹³C label.
References
- 1. D -Mannitol-2-13C 13C 99atom 287100-69-0 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]
- 4. clearsynth.com [clearsynth.com]
- 5. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]
- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isotopic Tracer D-Mannitol-2-13C: A Technical Guide to its Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, D-Mannitol-2-13C has emerged as a versatile tracer with significant applications in studying carbohydrate metabolism, microbial metabolic engineering, and assessing intestinal permeability. Its single 13C label at the C2 position provides a distinct mass shift, allowing for precise tracking and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and experimental workflows.
Core Applications of this compound
The unique biochemical properties of D-mannitol, a six-carbon sugar alcohol, coupled with the precision of 13C labeling, underpin its utility in two primary areas of metabolic research: as a tracer for metabolic flux analysis and as a biomarker for intestinal permeability.
Metabolic Flux Analysis in Microbial Systems
This compound serves as an excellent tracer for dissecting central carbon metabolism in various microorganisms. By introducing this labeled substrate, researchers can track the flow of the 13C isotope through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This provides quantitative insights into the relative activities of these pathways under different genetic or environmental conditions.
The following table summarizes representative data from a study investigating the incorporation of 13C from a labeled precursor into mannitol and other central metabolites in the coccolithophorid alga Emiliania huxleyi. While the initial tracer in this specific experiment was H¹³CO₃⁻, the data illustrates the quantification of 13C enrichment in mannitol and its downstream metabolites, a process that is directly applicable to studies using this compound as the starting tracer.
| Metabolite | Time (minutes) | 13C Isotope Enrichment (%) | Net 13C Incorporation (nmol) |
| Mannitol | 1 | 5.2 ± 0.8 | 0.8 ± 0.1 |
| 2 | 9.8 ± 1.5 | 1.5 ± 0.2 | |
| 5 | 21.5 ± 3.2 | 3.3 ± 0.5 | |
| 10 | 38.9 ± 5.8 | 6.0 ± 0.9 | |
| Glucose | 1 | 1.8 ± 0.3 | 0.05 ± 0.01 |
| 2 | 3.5 ± 0.5 | 0.10 ± 0.02 | |
| 5 | 8.1 ± 1.2 | 0.23 ± 0.03 | |
| 10 | 15.2 ± 2.3 | 0.43 ± 0.06 | |
| Glycine | 1 | 2.5 ± 0.4 | 0.07 ± 0.01 |
| 2 | 4.8 ± 0.7 | 0.14 ± 0.02 | |
| 5 | 11.0 ± 1.7 | 0.31 ± 0.05 | |
| 10 | 20.8 ± 3.1 | 0.59 ± 0.09 | |
| Aspartate | 1 | 2.1 ± 0.3 | 0.06 ± 0.01 |
| 2 | 4.0 ± 0.6 | 0.11 ± 0.02 | |
| 5 | 9.2 ± 1.4 | 0.26 ± 0.04 | |
| 10 | 17.5 ± 2.6 | 0.50 ± 0.07 |
Data adapted from a study on Emiliania huxleyi, which demonstrates the principle of tracking 13C incorporation into mannitol and related metabolites[1][2].
This protocol outlines a general procedure for conducting a 13C-MFA experiment in a microbial culture.
1. Experimental Design and Pre-culture:
-
Define the experimental conditions (e.g., genetic strain, growth medium, environmental parameters).
-
Prepare a minimal medium with a known concentration of D-mannitol as the primary carbon source.
-
Inoculate a pre-culture of the microorganism and grow to mid-exponential phase to ensure metabolic steady state.
2. 13C-Labeling Experiment:
-
Inoculate the main cultures with the pre-culture. For the labeled experiment, use a medium containing a specific ratio of unlabeled D-mannitol and this compound (e.g., a 20:80 or 50:50 mixture). A parallel culture with only unlabeled mannitol should be run as a control.
-
Grow the cultures under the defined experimental conditions, monitoring cell growth (e.g., by measuring optical density at 600 nm).
-
Harvest the cells during the exponential growth phase to ensure a metabolic quasi-steady state. Rapidly quench metabolic activity by mixing the cell suspension with a cold saline solution or methanol.
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
3. Metabolite Extraction and Sample Preparation:
-
Extract intracellular metabolites from the cell pellet using a suitable solvent (e.g., a cold mixture of methanol, chloroform, and water).
-
Separate the polar (containing central metabolites) and non-polar phases by centrifugation.
-
Lyophilize the polar extract.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
4. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.
5. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions[3][4].
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to D-Mannitol-2-13C as a Stable Isotope Tracer
Introduction to this compound
D-Mannitol is a six-carbon sugar alcohol (polyol) that sees wide use in the food and pharmaceutical industries.[1] As a stable isotope-labeled tracer, this compound incorporates a heavy isotope of carbon (¹³C) at the second carbon position. Stable isotopes are non-radioactive and can be safely used in vivo to trace the metabolic fate of molecules.[2][3] The use of ¹³C-labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolites and the elucidation of pathway activities. This makes this compound a valuable tool in metabolic research, particularly for applications where endogenous or dietary sources of unlabeled mannitol could interfere with measurements.[4][5]
Core Application: Intestinal Permeability Assessment
The primary and most well-documented application of ¹³C-Mannitol is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[6]
The Lactulose/Mannitol (L/M) Ratio Test
The intestinal barrier is a complex layer that controls the passage of substances from the gut lumen into the bloodstream. In a healthy gut, small molecules like mannitol can be absorbed through the cells (transcellular pathway), while larger molecules like lactulose are generally blocked. Increased intestinal permeability allows larger molecules to pass through the junctions between cells (paracellular pathway).[7]
The L/M test measures the urinary excretion of two orally administered, non-metabolized sugars to assess the integrity of this barrier.[8]
-
Mannitol: A small monosaccharide that is readily absorbed transcellularly. Its urinary recovery reflects the total absorptive surface area of the small intestine.[7]
-
Lactulose: A larger disaccharide that is poorly absorbed and is thought to only permeate the barrier paracellularly when tight junctions are compromised.[7]
An elevated ratio of lactulose to mannitol in the urine indicates increased intestinal permeability.[8]
Caption: Permeation pathways of Lactulose and Mannitol.
The Advantage of ¹³C-Mannitol
A significant challenge with the standard L/M test is the potential for baseline contamination from dietary sources of ¹²C-mannitol (the common, unlabeled form).[4][5] This can lead to inaccurate measurements and misinterpretation of the results.
D-Mannitol-2-¹³C overcomes this issue. Since ¹³C is naturally present at only ~1% abundance, the labeled tracer is easily distinguishable from the more common ¹²C-mannitol using tandem mass spectrometry (HPLC-MS/MS).[3][4] This results in a much cleaner and more reliable signal.
Table 1: Comparison of ¹²C-Mannitol vs. ¹³C-Mannitol for Permeability Testing
| Parameter | ¹²C-Mannitol (Standard) | ¹³C-Mannitol (Stable Isotope Tracer) | Advantage of ¹³C-Mannitol |
| Baseline Contamination | High potential from diet, medications, etc.[3][4] | ~20-fold lower baseline contamination.[4][5] | Avoids false positives and erratic excretion data.[4][5] |
| Detection Method | HPLC, Enzymatic Assays, MS | Tandem Mass Spectrometry (HPLC-MS/MS)[6] | High specificity and ability to distinguish from endogenous sources.[6] |
| Accuracy | Can be compromised by dietary intake. | Superior accuracy due to low background signal.[4] | More reliable and reproducible results. |
| Cost | Lower reagent cost. | Higher reagent cost. | N/A |
Experimental Protocol: Intestinal Permeability Assay using ¹³C-Mannitol
This protocol is a synthesized methodology based on established clinical research practices.[4][5]
Caption: Workflow for the ¹³C-Mannitol permeability assay.
Patient Preparation
-
Patients should fast for a minimum of 8 hours (overnight is typical).
-
Water intake is permitted and encouraged to ensure adequate urine flow.
-
Avoid medications or supplements containing mannitol or lactulose prior to the test.
Test Administration and Sample Collection
-
Baseline Sample: The patient should empty their bladder completely for a pre-dose (baseline) urine sample.
-
Dosing: The patient drinks a solution containing a precise amount of lactulose (e.g., 5-10 g) and ¹³C-Mannitol (e.g., 1-5 g) dissolved in water.
-
Urine Collection: All urine is collected for a specified period, typically 5 to 6 hours after ingesting the sugar solution.[8] No food should be consumed during the collection period, but water intake is continued.
Sample Analysis: HPLC-MS/MS
-
Volume Measurement: Record the total volume of urine collected over the test period.
-
Aliquoting: Take a representative aliquot of the collected urine for analysis.
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the sugars in the urine sample.
-
Mass Spectrometry Detection: Employ tandem mass spectrometry (MS/MS) to specifically detect and quantify the concentrations of lactulose and ¹³C-Mannitol, distinguishing the tracer from any endogenous ¹²C-mannitol.[6]
Data Calculation
-
Concentration: Determine the concentration (e.g., in µg/mL) of lactulose and ¹³C-Mannitol in the urine from the HPLC-MS/MS data.
-
Total Excretion: Calculate the total mass of each sugar excreted:
-
Total Excreted (mg) = Concentration (mg/mL) x Total Urine Volume (mL)
-
-
Percent Recovery: Calculate the percentage of the ingested dose that was recovered in the urine:
-
% Recovery = (Total Excreted / Initial Dose) x 100
-
-
L/M Ratio: Calculate the final diagnostic ratio:
-
Ratio = % Recovery of Lactulose / % Recovery of ¹³C-Mannitol
-
Other Applications and Metabolic Considerations
While intestinal permeability is its primary use, the properties of D-Mannitol inform other research applications.
Metabolic Fate of Mannitol
In mammals, ingested mannitol is poorly absorbed from the alimentary tract and much of it is eliminated unchanged in the urine.[9] The small amount that is absorbed can be partially converted to glycogen in the liver.[9] The metabolic pathway generally involves oxidation to fructose, which can then enter central glycolysis.
Caption: Simplified metabolic pathway of D-Mannitol.
This limited metabolism is key to its utility in the permeability test, as it ensures that what is measured in the urine directly reflects intestinal absorption rather than metabolic breakdown.
Hydroxyl Radical Scavenger
D-Mannitol is a known and specific scavenger of hydroxyl free radicals (•OH), which are highly reactive oxygen species (ROS) that can cause significant oxidative damage to cells.[10][11] This property is utilized in cell biology and toxicology studies to probe the role of •OH radicals in cellular damage or to protect biological systems from oxidative stress.[10][12] In drug development, this characteristic could be relevant when studying compounds that induce oxidative stress or when developing formulations that require protection from free radical damage.
Conclusion
D-Mannitol-2-¹³C is a powerful and precise stable isotope tracer that has significantly improved the reliability of intestinal permeability assessments. By circumventing the issue of baseline contamination inherent with unlabeled mannitol, it provides researchers and clinicians with a superior tool for studying gut barrier function. Its well-defined, limited metabolism and known properties as a hydroxyl radical scavenger further extend its utility as a probe in various areas of biomedical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gdx.net [gdx.net]
- 8. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. D-mannitol, a specific hydroxyl free radical scavenger, reduces the developmental toxicity of hydroxyurea in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannitol Protects against Oxidation by Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannitol Protects against Oxidation by Hydroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannitol-2-13C: An In-Depth Technical Guide to Studying Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking and quantification of metabolic pathways. Among these, D-Mannitol-2-13C has emerged as a powerful tracer for elucidating the complexities of carbohydrate metabolism. Its strategic labeling at the C2 position provides a unique window into several key metabolic routes, including glycolysis, the pentose phosphate pathway (PPP), and the mannitol cycle. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, offering detailed experimental protocols, data presentation guidelines, and visualizations of relevant metabolic pathways and workflows.
Core Applications of this compound in Metabolic Research
D-Mannitol, a sugar alcohol, plays diverse roles in various organisms. In fungi and bacteria, it is a key component of the mannitol cycle, involved in redox balance and stress protection. In humans, while not endogenously synthesized, it can be metabolized by gut microbiota and is used clinically as an osmotic diuretic and as a probe for intestinal permeability. The introduction of a 13C label at the second carbon position allows researchers to trace the fate of the mannitol backbone as it is catabolized and integrated into central carbon metabolism.
Key Research Areas:
-
Metabolic Flux Analysis (MFA): this compound is utilized as a tracer in 13C-MFA to quantify the rates (fluxes) of reactions in central carbohydrate metabolism. By analyzing the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of different pathways.
-
Mannitol Cycle Elucidation: In organisms possessing a mannitol cycle, such as fungi and bacteria, this compound is instrumental in studying the dynamics and regulation of this pathway.
-
Intestinal Permeability Assessment: While not the primary focus of this guide, it is noteworthy that 13C-labeled mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart due to significantly lower baseline contamination.
Signaling Pathways and Metabolic Workflows
Understanding the metabolic fate of this compound requires knowledge of the key pathways it enters. Below are diagrams of the primary metabolic routes involved.
The Mannitol Cycle
The mannitol cycle is a metabolic pathway found in many fungi and some bacteria. It involves the conversion of fructose-6-phosphate to mannitol and back. This cycle is believed to play a role in regenerating NADPH and protecting against oxidative stress.
Experimental Protocols
13C-Metabolic Flux Analysis (MFA) using this compound
This protocol provides a general framework for conducting a 13C-MFA experiment with this compound as a tracer in a eukaryotic cell culture system.
Objective: To quantify the metabolic fluxes through central carbon metabolism.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound (or other specifically labeled D-Mannitol)
-
Syringes and filters for sterile filtration
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C)
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or speed vacuum concentrator
-
GC-MS or LC-MS/MS system
-
Derivatization reagents (for GC-MS analysis)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells under desired experimental conditions to achieve a metabolic steady state.
-
Prepare the labeling medium by supplementing the base medium with this compound at a known concentration. The concentration will depend on the cell type and experimental goals but is typically in the range of physiological concentrations of other carbohydrates.
-
Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often between 18 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract intracellular metabolites by resuspending the cell pellet in the cold extraction solution.
-
Separate the cell debris by centrifugation.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or speed vacuum.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS.
-
Acquire mass isotopomer distributions for key metabolites of central carbon metabolism (e.g., amino acids, organic acids, sugar phosphates).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
The software will then calculate the metabolic flux values that best explain the experimental data.
-
Methodological & Application
Application Notes and Protocols for D-Mannitol-2-13C Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Mannitol-2-13C in animal models for assessing biological barrier permeability and studying cellular metabolism. Detailed protocols for common experimental setups are provided to facilitate study design and execution.
Application Notes
D-Mannitol, a sugar alcohol, is minimally metabolized in mammals, making it an excellent marker for studying the permeability of biological barriers such as the intestinal epithelium and the blood-brain barrier. The use of the stable isotope-labeled this compound offers a significant advantage over its unlabeled counterpart (¹²C-mannitol) by providing a clear and distinct signal in mass spectrometry-based analyses. This eliminates the interference from endogenous or dietary sources of mannitol, thereby increasing the accuracy and sensitivity of permeability and pharmacokinetic studies.[1][2]
Key Applications:
-
Assessment of Intestinal Permeability: this compound is orally administered to animal models, and its subsequent appearance in urine and/or plasma is quantified. An increase in the excretion of this compound is indicative of compromised intestinal barrier function, often associated with gastrointestinal diseases, inflammation, and the effects of drugs or toxins.
-
Evaluation of Blood-Brain Barrier (BBB) Integrity: Following intravenous administration, the concentration of this compound in the brain tissue or cerebrospinal fluid (CSF) is measured. Elevated levels suggest a disruption of the BBB, a hallmark of various neurological disorders and a critical consideration in the delivery of therapeutics to the central nervous system.
-
Metabolic and Signaling Pathway Studies: While primarily used as a permeability marker, studies have shown that D-mannitol can influence cellular signaling. For instance, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway.[3] In endothelial cells, hypertonic mannitol can induce apoptosis through pathways involving tyrosine and stress kinases, as well as intracellular calcium signaling.[4][5]
Advantages of this compound:
-
High Sensitivity and Specificity: The ¹³C label allows for precise detection by mass spectrometry, distinguishing it from endogenous ¹²C-mannitol.[1][2]
-
Reduced Background Interference: Eliminates errors arising from dietary mannitol consumption by the animal models.[1]
-
Non-Radioactive: As a stable isotope, it is safer to handle and does not require specialized facilities for radioactive materials.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving D-mannitol administration in animal models.
Table 1: Pharmacokinetic Parameters of Intravenous [¹³C]Mannitol in Mice
| Parameter | Value (mean ± SD) | Animal Model | Reference |
| Dose | 10 mg/kg | Awake young adult mice | |
| Brain Uptake Clearance (K_in) | 0.146 ± 0.020 µL·min⁻¹·g⁻¹ | Awake young adult mice | |
| Brain Efflux Clearance | 0.881 ± 0.20 µL·min⁻¹·g⁻¹ | Awake young adult mice |
Table 2: Comparison of Urinary Excretion of ¹²C-Mannitol vs. ¹³C-Mannitol in Humans (Illustrative of the advantages applicable to animal models)
| Parameter | ¹²C-Mannitol | ¹³C-Mannitol | Reference |
| Baseline Contamination | ~20-fold higher | Lower | [1][2] |
| 24-hour Cumulative Excretion (after 100 mg oral dose) | 78 mg | 31 mg | [1] |
| Fold Increase from Baseline (0-2h) | 6-fold | 105-fold | [1] |
Experimental Protocols
Protocol 1: Assessment of Intestinal Permeability in Rodents via Oral Gavage
This protocol is adapted from established methods for lactulose/mannitol tests and is optimized for the use of this compound.
Materials:
-
This compound
-
Sterile water or saline for injection
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Microcentrifuge tubes
-
Analytical balance
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to metabolic cages for at least 24 hours before the experiment.
-
Fast animals overnight (8-12 hours) with free access to water to ensure an empty gastrointestinal tract.
-
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in water or saline at a concentration suitable for the animal model (e.g., 50 mg/mL for rats). The exact dose will need to be optimized based on the study objectives.
-
-
Baseline Urine Collection:
-
Collect a baseline urine sample from each animal before the administration of this compound.
-
-
Oral Administration:
-
Administer the this compound solution via oral gavage. A typical dose for rats is 12.5 mg of mannitol.
-
-
Urine Collection:
-
Collect urine over a defined period, typically 4 to 24 hours, using metabolic cages. For studies focusing on small intestinal permeability, a shorter collection period (e.g., 0-4 hours) is often used.
-
-
Sample Processing and Analysis:
-
Centrifuge the collected urine samples to remove any debris.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total amount of this compound excreted in the urine over the collection period.
-
Express the results as a percentage of the administered dose to determine the extent of intestinal permeability.
-
Protocol 2: Assessment of Blood-Brain Barrier Permeability in Mice via Intravenous Injection
This protocol outlines the procedure for evaluating BBB integrity using intravenously administered this compound.
Materials:
-
This compound
-
Sterile saline for injection
-
Syringes and needles for intravenous injection (e.g., tail vein)
-
Anesthesia (if required)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Brain tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse if necessary for the injection and blood collection procedures.
-
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in saline at a precise concentration (e.g., for a 10 mg/kg dose in a 25g mouse, a 1 mg/mL solution would require a 0.25 mL injection volume).
-
-
Intravenous Administration:
-
Inject the this compound solution as a bolus into the tail vein.
-
-
Blood and Brain Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes) after injection, collect blood samples.
-
At the final time point, euthanize the animal and perfuse transcardially with saline to remove blood from the brain vasculature.
-
Excise the brain and collect specific regions of interest.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue samples.
-
Analyze both plasma and brain homogenates for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using appropriate pharmacokinetic modeling, such as the single-time point analysis or a multiple-time point graphical method.
-
Visualizations
Caption: Workflow for Intestinal Permeability Assay.
Caption: D-Mannitol Associated Signaling Pathways.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannitol-2-13C Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol-2-13C is a stable isotope-labeled form of D-mannitol, a six-carbon sugar alcohol. It serves as a valuable tracer in various biological studies, most notably in the assessment of intestinal permeability.[1] Due to its identical chemical properties to the unlabeled mannitol, this compound is an ideal internal standard for quantitative analysis by mass spectrometry, minimizing variations from sample preparation and instrument response.[2][3] This document provides detailed application notes and protocols for the sample preparation of this compound from urine, plasma, and tissue for subsequent analysis, primarily by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
The two primary analytical techniques for the quantification of this compound are HPLC-MS/MS and GC-MS.
-
HPLC-MS/MS: This is the most common method for analyzing this compound in biological fluids. It offers high sensitivity and specificity without the need for derivatization. Separation is typically achieved on a suitable column, such as an amide or amino-based column, followed by detection using a tandem mass spectrometer.
-
GC-MS: This technique requires a derivatization step to make the polar mannitol volatile. Silylation is a common derivatization method. While more complex due to the extra step, GC-MS can offer excellent chromatographic resolution.
Sample Preparation Protocols
Proper sample preparation is critical for accurate and reproducible results in this compound analysis. The following sections detail the protocols for urine, plasma, and tissue samples.
Urine Sample Preparation for HPLC-MS/MS Analysis
This protocol is widely used for intestinal permeability testing.
Materials:
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
96-well plates or microcentrifuge tubes
-
Internal Standard (IS) solution: A stock solution of a stable isotope-labeled mannitol, such as 13C6-D-mannitol or D-mannitol-1-13C,1-1-d2, prepared in a suitable solvent (e.g., water or acetonitrile). The concentration should be optimized based on the expected range of this compound in the samples.
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 1,500 x g for 10 minutes to pellet any particulate matter.
-
In a clean 96-well plate or microcentrifuge tube, pipette 25 µL of the urine supernatant.
-
Add 250 µL of the internal standard solution to each sample. This results in an 11-fold dilution.
-
Vortex the mixture thoroughly.
-
Centrifuge the plate or tubes at a higher speed (e.g., 4,000 x g) for 5 minutes to pellet any precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Experimental Workflow for Urine Sample Preparation
Caption: Workflow for Urine Sample Preparation for HPLC-MS/MS.
Plasma Sample Preparation for HPLC-MS/MS Analysis
This protocol involves protein precipitation to remove high-abundance proteins that can interfere with the analysis.
Materials:
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Microcentrifuge tubes
-
Internal Standard (IS) solution (as described for urine)
-
Acetonitrile (ACN), LC-MS grade, chilled at -20°C
-
Methanol (MeOH), LC-MS grade, chilled at -20°C
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a predetermined amount of the internal standard solution.
-
Add 200 µL of cold (-20°C) acetonitrile or methanol to precipitate proteins. The ratio of solvent to plasma may need optimization (typically 3:1 or 4:1 v/v).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for Plasma Sample Preparation via Protein Precipitation.
Tissue Sample Preparation for HPLC-MS/MS Analysis
This protocol involves homogenization and extraction of this compound from tissue samples.
Materials:
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Micropipettes
-
Homogenization tubes with beads (e.g., ceramic, steel)
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), LC-MS grade, chilled at -20°C
-
Methanol (MeOH), LC-MS grade, chilled at -20°C
Protocol:
-
Accurately weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Place the tissue in a homogenization tube.
-
Add a volume of cold PBS (e.g., 500 µL) and the internal standard solution.
-
Homogenize the tissue until a uniform lysate is obtained. The duration and intensity of homogenization will depend on the tissue type and the homogenizer used.
-
To the homogenate, add a protein precipitation solvent like cold acetonitrile or methanol (typically 3-4 volumes of the homogenate volume).
-
Vortex vigorously.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
Experimental Workflow for Tissue Sample Preparation
Caption: Workflow for Tissue Sample Preparation for HPLC-MS/MS.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of mannitol in biological fluids using LC-MS/MS. These values can serve as a reference for method development and validation.
| Parameter | Urine | Plasma | Reference |
| Limit of Quantification (LOQ) | 10 µg/mL | 7.5 µg/mL | [3][4] |
| Limit of Detection (LOD) | 2 µg/mL | Not Reported | [3] |
| Linearity Range | 10 - 1000 µg/mL | 7.5 - 1500 µg/mL | [3][4] |
| Within-run Precision (%CV) | 0.7 - 2.9% | Not Reported | [3] |
| Between-run Precision (%CV) | 1.9 - 4.7% | Not Reported | [3] |
| Accuracy | 97.2 - 101.2% | Not Reported | [3] |
Note: These values are for unlabeled mannitol but are expected to be similar for this compound. Method-specific validation is essential.
Method Validation
For reliable quantitative results, the analytical method should be thoroughly validated. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate the analyte from other components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure. This can be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Metabolic Fate of Mannitol
While this compound is primarily used as a non-metabolized tracer for permeability studies, it's useful to understand the general metabolic pathways of mannitol. In mammals, intravenously administered mannitol is only minimally metabolized in the liver to fructose and then to fructose-6-phosphate, which can enter glycolysis.[5] However, the vast majority is rapidly excreted unchanged by the kidneys.[5] In various microorganisms, mannitol plays a more significant role in metabolism, including osmoprotection and redox balance.[6][7]
General Metabolic Pathway of Mannitol
Caption: Simplified overview of the metabolic fate of mannitol in mammals.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the sample preparation and analysis of this compound in various biological matrices. Adherence to these detailed methodologies, coupled with thorough method validation, will ensure the generation of high-quality, reliable data for research, clinical, and drug development applications. The use of stable isotope-labeled internal standards is highly recommended to achieve the best accuracy and precision.
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. b-ac.co.uk [b-ac.co.uk]
- 5. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 13C Metabolic Flux Analysis (MFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a substrate labeled with the stable isotope 13C into a biological system and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This methodology provides a detailed snapshot of the metabolic phenotype, offering insights into cellular physiology, disease mechanisms, and the effects of genetic or pharmacological interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development.[1][2]
The general workflow of a 13C-MFA experiment involves several key stages: experimental design, isotope labeling experiment, measurement of isotopic labeling patterns, flux estimation using specialized software, and statistical analysis.[1]
Core Software for 13C-MFA
A variety of software packages are available to perform the complex calculations required for 13C-MFA. These tools typically facilitate the construction of metabolic models, simulation of isotope labeling, estimation of fluxes by fitting model predictions to experimental data, and statistical evaluation of the results. The choice of software often depends on the complexity of the metabolic model, the type of labeling data (stationary or non-stationary), and the user's familiarity with command-line or graphical user interfaces.
Here, we provide an overview and comparison of some of the most prominent software tools used in the field.
| Software | Key Features | Modeling Approach | Data Input | Availability |
| 13CFLUX2 | High-performance, flexible workflows, supports large-scale models.[3][4][5] | Cumomer, Elementary Metabolite Unit (EMU) | MS, MS/MS, NMR | Free for academic use, commercial license available.[3] |
| METRAN | Based on the EMU framework, strong in tracer experiment design and statistical analysis.[6] | Elementary Metabolite Unit (EMU) | MS | Proprietary (MIT) |
| INCA | Supports both stationary and isotopically non-stationary MFA, graphical user interface.[7][8][9] | Elementary Metabolite Unit (EMU) | MS, NMR | Free for academic use. |
| OpenMebius | Open-source, particularly suited for isotopically non-stationary 13C-MFA.[10][11][12] | Elementary Metabolite Unit (EMU) | MS | Open-source (MATLAB-based) |
| FiatFlux | User-friendly, good for beginners, focuses on flux ratio analysis.[13][14][15][16][17] | Flux ratio analysis and 13C-constrained flux balancing | GC-MS | Open-source (MATLAB-based) |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for 13C-MFA. Below are generalized protocols for key stages of the experiment, adaptable for specific cell types and research questions.
Protocol 1: Cell Culture and Isotope Labeling
This protocol provides a general guideline for labeling experiments in both microbial and mammalian cells.
For E. coli (Microbial System):
-
Pre-culture: Inoculate a single colony of E. coli into a liquid medium (e.g., M9 minimal medium) with a standard carbon source (e.g., glucose) and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate the main culture with the pre-culture to a starting OD600 of ~0.05 in a minimal medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose or a specific mixture of labeled and unlabeled glucose).
-
Growth and Monitoring: Grow the cells at 37°C with shaking, monitoring the cell density (OD600) periodically.
-
Harvesting: Harvest the cells during the mid-exponential growth phase to ensure a pseudo-steady metabolic state.
For Adherent Mammalian Cells:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvesting.
-
Medium Exchange: Before labeling, replace the growth medium with a fresh medium containing dialyzed fetal bovine serum (to minimize unlabeled metabolites) for a few hours.
-
Labeling: Replace the medium with a custom medium containing the desired 13C-labeled substrate (e.g., [U-13C6]glucose, [U-13C5]glutamine).
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically but is often in the range of 18-24 hours.[18]
-
Harvesting: Proceed immediately to the quenching and metabolite extraction protocol.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Quenching Solution: Prepare a cold quenching solution, typically a methanol/water mixture (e.g., 60% methanol) at -20°C or colder.
-
Quenching:
-
For Suspension Cultures (E. coli): Rapidly transfer a known volume of cell culture into the cold quenching solution.
-
For Adherent Cells: Aspirate the labeling medium and immediately add the cold quenching solution to the plate.
-
-
Cell Lysis and Extraction:
-
Scrape the adherent cells in the quenching solution.
-
Transfer the cell suspension to a tube.
-
Perform freeze-thaw cycles or sonication to ensure complete cell lysis.
-
Add a non-polar solvent (e.g., chloroform) to achieve a biphasic separation of polar and non-polar metabolites.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Sample Collection: Collect the polar (aqueous) and non-polar (organic) layers into separate tubes for analysis. The polar layer contains central carbon metabolites, while the non-polar layer contains lipids.
Protocol 3: Sample Preparation for GC-MS Analysis (Proteinogenic Amino Acids)
Analysis of the labeling patterns in proteinogenic amino acids is a common and robust method in 13C-MFA.
-
Cell Pellet Collection: Centrifuge the cell culture to obtain a cell pellet.
-
Protein Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze the proteins at 105°C for 12-24 hours.
-
Drying: Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Resuspend the dried hydrolysate in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate at a high temperature (e.g., 85°C) to create volatile derivatives of the amino acids.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Protocol 4: Sample Preparation for NMR Analysis
NMR spectroscopy provides positional information about isotope labeling.
-
Metabolite Extraction: Follow the quenching and extraction protocol (Protocol 2) to obtain the polar metabolite extract.
-
Drying and Resuspension: Dry the polar extract and resuspend it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.
-
NMR Analysis: Transfer the sample to an NMR tube and acquire 1D and/or 2D NMR spectra (e.g., 1H-13C HSQC).
Data Presentation: Quantitative Flux Maps
The primary output of 13C-MFA is a quantitative flux map, which illustrates the rates of all reactions in the metabolic model. These fluxes are typically normalized to the substrate uptake rate. Below are examples of flux data obtained for E. coli and mammalian cancer cells using various software.
Table 1: Central Carbon Metabolism Fluxes in E. coli
(Fluxes are normalized to a glucose uptake rate of 100)
| Reaction | Wild-Type (Aerobic)[19] | Mutant A (Aerobic) | Wild-Type (Anaerobic) |
| Glycolysis | |||
| Glucose-6-phosphate isomerase (PGI) | 70.3 | 50.1 | 85.2 |
| Phosphofructokinase (PFK) | 70.3 | 50.1 | 85.2 |
| Pyruvate Kinase (PYK) | 120.1 | 110.5 | 150.3 |
| Pentose Phosphate Pathway (PPP) | |||
| G6P dehydrogenase (G6PDH) | 29.7 | 49.9 | 14.8 |
| Transketolase (TKT1) | 15.2 | 25.4 | 7.5 |
| TCA Cycle | |||
| Citrate Synthase (CS) | 55.6 | 45.2 | 10.1 |
| Isocitrate Dehydrogenase (ICDH) | 55.6 | 45.2 | 8.9 |
| Succinate Dehydrogenase (SUCDH) | 40.1 | 35.8 | 5.2 |
| Anaplerotic Reactions | |||
| PEP Carboxylase (PPC) | 15.0 | 20.5 | 5.0 |
| Malic Enzyme (ME) | 5.0 | 8.2 | 2.1 |
Table 2: Key Metabolic Fluxes in Mammalian Cancer Cells
(Fluxes are normalized to a glucose uptake rate of 100)
| Reaction | Cell Line A (Normoxia)[20] | Cell Line A (Hypoxia) | Cell Line B (Normoxia) |
| Glycolysis | |||
| Hexokinase (HK) | 100 | 100 | 100 |
| Pyruvate Kinase (PYK) | 180 | 195 | 170 |
| Lactate Dehydrogenase (LDH) | 85 | 150 | 75 |
| Pentose Phosphate Pathway (PPP) | |||
| G6P dehydrogenase (G6PDH) | 10 | 15 | 12 |
| TCA Cycle | |||
| Pyruvate Dehydrogenase (PDH) | 15 | 5 | 20 |
| Citrate Synthase (CS) | 40 | 30 | 45 |
| Isocitrate Dehydrogenase (ICDH, oxidative) | 35 | 25 | 40 |
| Isocitrate Dehydrogenase (ICDH, reductive) | 5 | 10 | 8 |
| Glutaminolysis | |||
| Glutaminase (GLS) | 50 | 60 | 55 |
| Glutamate Dehydrogenase (GLUD) | 20 | 25 | 22 |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 4. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]
- 6. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 7. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 8. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FiatFlux – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trainings and Courses | www.13cflux.net [13cflux.net]
- 17. academic.oup.com [academic.oup.com]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[1][2]
Possible Causes and Solutions:
-
Incomplete or Incorrect Metabolic Model: The metabolic network model is a cornerstone of 13C-MFA.[1] Errors in the model, such as missing reactions or incorrect atom transitions, can lead to a poor fit.[3]
-
Troubleshooting Steps:
-
Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.
-
Check Atom Transitions: Ensure the atom mapping for each reaction is correct.
-
Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[3]
-
Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[4]
-
-
-
Failure to Reach Isotopic Steady State: A fundamental assumption for standard 13C-MFA is that the system is at an isotopic steady state.[3] If labeling is still changing over time, the model will not fit the data.
-
Troubleshooting Steps:
-
Verify Steady State: Measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, isotopic steady state is confirmed.[3]
-
Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.
-
-
-
Incorrect Measurement Error Assumptions: The weighting of data points in the SSR calculation depends on the assumed measurement errors. Inaccurate error estimates can lead to a statistically unacceptable fit.[3]
-
Troubleshooting Steps:
-
Review Error Models: Ensure you are using appropriate standard deviations for your analytical platform (GC-MS, LC-MS, etc.).
-
Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance.
-
-
-
Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.
-
Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.
-
Data Correction: Apply necessary corrections for the natural abundance of 13C.
-
-
Below is a logical workflow for troubleshooting a poor model fit:
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates.[3] There is no single "best" tracer for all studies.[3] The optimal tracer depends on the specific pathways you want to resolve.
-
[1,2-13C]glucose: Often recommended as it can significantly improve the accuracy of flux estimation compared to singly labeled glucose.
-
13C-glucose tracers (e.g., [1-13C]glucose, [U-13C]glucose): Generally best for determining fluxes in the upper central carbon metabolism, such as glycolysis and the pentose phosphate pathway (PPP).[3]
-
13C-glutamine tracers: Typically provide better resolution for fluxes in the lower part of central carbon metabolism, including the TCA cycle and reductive carboxylation.[3]
A powerful approach is to perform parallel labeling experiments with different tracers and integrate the data into a single flux model.[3] This enhances the resolution of multiple metabolic pathways.[3]
Q2: How long should the labeling experiment be?
A2: The labeling experiment should be long enough to achieve both a metabolic and isotopic steady state. This is a critical assumption for conventional 13C-MFA.[3] To verify this, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment. If the labeling enrichment does not change between these time points, an isotopic steady state has been reached.[3] For mammalian cell cultures, this often requires 18-24 hours or longer.
Data Acquisition and Analysis
Q3: What are the typical sources of error in labeling measurements?
A3: Accurate labeling measurements are critical for reliable flux estimations.[1] Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Natural 13C abundance: The natural presence of 13C must be corrected for.
-
Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.
Q4: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A4: Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value. This can be due to several factors:
-
Insufficient Labeling Information: The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest.
-
Redundant or Cyclic Pathways: The metabolic network structure itself may make it difficult to resolve certain fluxes independently.
-
High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.
To improve flux precision, you can:
-
Perform Parallel Labeling Experiments: Using multiple different tracers provides more constraints on the model and can significantly narrow confidence intervals.[3][5]
-
Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.
-
Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods.
Modeling and Interpretation
Q5: What should be included in a metabolic network model?
A5: The metabolic network model is the foundation of your 13C-MFA study.[1] It should include:
-
All major pathways of central carbon metabolism relevant to your system (e.g., glycolysis, PPP, TCA cycle).[3]
-
Reactions connecting these central pathways.[3]
-
Reactions for nutrient uptake and product secretion.
-
Reactions leading to biomass synthesis, accounting for the withdrawal of precursors from central metabolism.
-
For eukaryotes, compartmentalization of reactions (e.g., mitochondrial vs. cytosolic) is essential.[3]
Q6: How do I validate my 13C-MFA results?
A6: Validation is crucial to ensure the accuracy of your findings. Several methods can be employed:
-
Goodness-of-fit analysis: A statistically acceptable fit between your simulated and measured data is the first step of validation.
-
Use of independent validation data: A robust method is to use a portion of your data for model fitting and another, independent dataset for validation.[6][7] This helps to avoid overfitting.[6][7]
-
Knockout strains: Use genetically modified strains with known pathway disruptions. Your 13C-MFA results should reflect the expected flux redistribution in these mutants.
-
Use of alternative tracers: Experiments with different 13C-labeled substrates can help to validate the model's predictive capability.
The general workflow of a 13C-MFA experiment is depicted below.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 7. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting isotopic tracer experiments.
Frequently Asked questions (FAQs)
| Category | Question | Answer |
| Experimental Design | How do I choose the right isotopic tracer for my experiment? | The choice of tracer depends on the metabolic pathway of interest. For example, to trace glucose metabolism, you would use a 13C-labeled glucose tracer. For amino acid metabolism, a 15N-labeled tracer would be appropriate. The specific labeling pattern on the tracer molecule is also crucial for tracking specific reactions.[1][2] |
| What are the key considerations for determining the duration of a labeling experiment? | The labeling duration depends on the turnover rate of the metabolites and pathways being studied. Glycolysis reaches isotopic steady state in minutes, the TCA cycle in a couple of hours, and nucleotides can take up to 24 hours in cultured cells.[3] Dynamic experiments involve multiple time points to capture the rate of label incorporation, while steady-state experiments aim for maximal labeling.[4][5] | |
| Sample Preparation | What are the most critical steps in sample preparation to avoid errors? | Rapid quenching of metabolic activity, typically by snap-freezing in liquid nitrogen, is essential to preserve the isotopic labeling and integrity of metabolites.[1] Incomplete dissolution of the sample or loss of the spike or sample isotopes before equilibration can lead to inaccurate results.[6] Proper sample drying and homogenization are also crucial.[7][8] |
| How should I store my samples? | Blood samples are generally stored at -20°C, though some analyses require storage at -70°C.[9] It is recommended to aliquot samples into multiple tubes to prevent loss.[9] Breath samples are stable at room temperature for a few months.[9] | |
| Mass Spectrometry | What are common issues encountered during mass spectrometry analysis? | A primary challenge is correcting for the natural abundance of stable isotopes, which can otherwise distort the data and lead to misinterpretation.[10][11] Tracer impurity is another significant factor that needs to be accounted for in the data analysis.[10][11] Ionization problems and matrix effects can also affect the reliability of isotopologue quantification.[12] |
| What is the difference between low- and high-resolution mass spectrometry in the context of isotopic tracing? | High-resolution mass spectrometry can distinguish between isotopologues with very small mass differences, such as those labeled with different heavy nuclei (e.g., 2H vs. 13C).[3] This level of detail may not be achievable with low-resolution instruments. | |
| Data Analysis | Why is it necessary to correct for natural isotope abundance? | All elements have naturally occurring stable isotopes. Failing to correct for their presence in your samples will lead to an overestimation of the tracer incorporation and result in erroneous conclusions about metabolic fluxes.[10][11][13] |
| What software tools are available for data analysis? | Several tools are available to correct for natural isotope abundance and tracer impurity, such as IsoCorrectoR (R-based), IsoCor (Python-based), and ICT (Perl-based).[10][11] For untargeted isotopic tracing studies, software like geoRge and X13CMS can be used to extract isotopic clusters.[12] |
Troubleshooting Guides
Problem: Low or No Label Incorporation
Possible Causes & Solutions
| Cause | Solution |
| Inactive Metabolic Pathway | The metabolic pathway of interest may not be active under your experimental conditions. Consider alternative nutrient sources or stimuli to activate the pathway. |
| Insufficient Labeling Time | The duration of the tracer experiment may be too short for the label to incorporate into downstream metabolites. Refer to literature for typical labeling times for your pathway of interest and consider a time-course experiment.[3] |
| Tracer Dilution | The isotopic tracer may be diluted by large intracellular pools of the unlabeled metabolite. Measure the pool sizes of relevant metabolites to assess the extent of dilution. |
| Incorrect Tracer | Ensure you are using the correct isotopically labeled tracer for the pathway you are studying.[2] |
Problem: Unexpected Labeling Patterns
Possible Causes & Solutions
| Cause | Solution |
| Alternative Metabolic Pathways | The tracer may be metabolized through unexpected or alternative pathways. A comprehensive literature search and pathway analysis can help identify these alternative routes. |
| Isotope Scrambling | Some enzymatic reactions can lead to the scrambling of isotopic labels, resulting in unexpected labeling patterns. This is a known phenomenon for certain enzymes and should be considered during data interpretation. |
| Contamination | Contamination during sample preparation can introduce unlabeled metabolites, altering the observed labeling patterns. Ensure meticulous sample handling and use high-purity reagents. |
| Tracer Impurity | The isotopic tracer itself may not be 100% pure and can contain other isotopologues, leading to unexpected mass shifts.[10] It is crucial to obtain purity information from the supplier and correct for it in your data analysis.[11] |
Problem: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Handling | Variations in sample quenching, extraction, or storage can introduce significant variability. Standardize all sample preparation steps and ensure they are performed consistently for all replicates.[7][9] |
| Biological Variability | Inherent biological differences between samples can contribute to variability. Increase the number of biological replicates to improve statistical power. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can lead to inconsistent measurements. Regularly calibrate and maintain the instrument according to the manufacturer's guidelines. |
Experimental Protocols
General Protocol for a 13C-Labeling Experiment in Cultured Cells
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare two types of media: an unlabeled medium and a labeling medium where the nutrient of interest (e.g., glucose) is replaced with its 13C-labeled counterpart. Ensure both media are otherwise identical.
-
Metabolic Steady State: To minimize metabolic perturbations, switch the cells from the unlabeled medium to the labeling medium.[3]
-
Labeling: Incubate the cells in the labeling medium for the desired duration. This can range from minutes to hours depending on the pathway being studied.[3]
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Snap-freeze the cell extract in liquid nitrogen.[1]
-
-
Sample Processing:
-
Thaw the samples and centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
-
Mass Spectrometry Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using LC-MS or GC-MS to determine the mass isotopologue distributions of the metabolites of interest.
-
Data Analysis: Correct the raw data for natural isotope abundance and tracer impurity using appropriate software.[10][11]
Visualizations
General Workflow for Isotopic Tracer Experiments
Caption: A high-level overview of the key stages involved in conducting an isotopic tracer experiment.
Troubleshooting Logic for Low Label Incorporation
Caption: A decision tree to diagnose and resolve issues of low isotopic label incorporation.
Signaling Pathway Example: Glycolysis and TCA Cycle
Caption: Tracking of 13C atoms from glucose through glycolysis and the TCA cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 8. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 9. metsol.com [metsol.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
- 12. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannitol-2-13C in Low Abundance Metabolite Quantification
Welcome to the technical support center for the application of D-Mannitol-2-13C in metabolomics. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise when quantifying low abundance metabolites using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled internal standards (IS) are considered the gold standard in quantitative mass spectrometry-based metabolomics.[1][2] They are essential for reliable and reproducible quantification because they compensate for variations that can occur during sample preparation, extraction, and analysis.[2][3] Since this compound has nearly identical chemical and physical properties to its unlabeled counterpart, it experiences similar matrix effects and ionization suppression, allowing for more accurate normalization of the target analyte's signal.[4]
Q2: What are the primary advantages of using a ¹³C-labeled standard over a deuterium-labeled one?
While both are effective, ¹³C-labeled standards have the advantage of co-eluting almost perfectly with the unlabeled analyte during chromatographic separation.[4] This is crucial for accurately correcting matrix effects. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts, which might lead to differential ion suppression and less accurate quantification, especially for low abundance metabolites.
Q3: Can this compound be used to quantify metabolites other than D-Mannitol?
Ideally, an internal standard should be an isotopically labeled version of the analyte being measured. However, due to the cost and commercial unavailability of labeled standards for every metabolite, researchers sometimes use a single or a few internal standards to quantify a class of compounds with similar physicochemical properties.[5][6] If using this compound to quantify other polar, low molecular weight metabolites, it is crucial to validate the method carefully to ensure that it adequately corrects for variations for each specific analyte.
Q4: What is "matrix effect" and how does this compound help mitigate it?
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification.[4] Because this compound co-elutes with endogenous mannitol and has the same ionization properties, it is affected by the matrix in the same way.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect can be normalized.[4]
Troubleshooting Guide
Issue 1: High Variability in Quantification of Low Abundance Metabolites
Symptoms:
-
Poor reproducibility between technical replicates.
-
High coefficient of variation (%CV) for the quantified low abundance analyte.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Ensure the internal standard solution is well-mixed and added at the very beginning of the sample preparation process to account for analyte loss during extraction.[4] |
| Precipitation of Analyte or IS | After adding the internal standard to the sample and vortexing, centrifuge and check for a pellet. If precipitation is suspected, consider adjusting the solvent composition. |
| Matrix Effect Variability | Dilute the sample to reduce the concentration of matrix components. However, be mindful that this will also lower the concentration of your low abundance analyte, potentially below the limit of detection. |
| Instrument Instability | Run quality control (QC) samples (e.g., a pooled sample) periodically throughout the analytical run to monitor instrument performance.[4] |
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound or the Target Analyte
Symptoms:
-
Broad, tailing, or split peaks.
-
Signal-to-noise ratio is too low for reliable integration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Mannitol is a polar compound, which can be challenging to retain on standard reversed-phase columns.[5] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for mannitol. It can be detected in both positive and negative ion modes; test both to determine the most sensitive and stable signal. |
| Analyte Degradation | Mannitol is generally stable, but repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.[4] Aliquot samples and standards to minimize freeze-thaw cycles. |
| Low Abundance Analyte Concentration | For extremely low abundance metabolites, consider enrichment steps in your sample preparation, such as solid-phase extraction (SPE). |
Issue 3: Inaccurate Quantification and Calibration Curve Issues
Symptoms:
-
Non-linear calibration curve.
-
Poor accuracy when quantifying known concentrations in a matrix.
-
Underestimation of metabolite concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Natural Isotope Abundance | The presence of natural ¹³C isotopes in the unlabeled analyte can interfere with the signal of the labeled internal standard, especially at high analyte concentrations. This can lead to an underestimation of the true concentration.[7] A non-linear calibration model may be necessary to correct for this. |
| Incorrect Concentration of Internal Standard | The concentration of the spiked internal standard should be within the linear dynamic range of the instrument and ideally close to the expected concentration of the endogenous analyte. For low abundance metabolites, a lower IS concentration may be required. |
| Isotopic Impurity of the Standard | Ensure the isotopic purity of the this compound is high (typically >98%). Impurities can affect the accuracy of the standard curve. |
| Matrix-Matched Calibrators | Prepare calibration standards in a matrix that is as close as possible to the study samples (e.g., charcoal-stripped serum) to account for matrix effects in the calibration.[1] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for LC-MS Analysis
-
Thawing: Thaw biological samples (e.g., plasma, urine, cell extracts) on ice.
-
Internal Standard Spiking: Add an appropriate volume of this compound solution (e.g., 10 µL of a 1 µg/mL solution) to a defined volume of the sample (e.g., 100 µL).
-
Protein Precipitation/Extraction: Add a volume of cold organic solvent (e.g., 4 volumes of methanol or acetonitrile) to precipitate proteins and extract metabolites.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying (Optional): Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. This step can be used to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial.
Diagrams and Workflows
Caption: A typical experimental workflow for quantifying low abundance metabolites using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for addressing common quantification issues.
References
- 1. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
dealing with overlapping peaks in D-Mannitol-2-13C mass spectra
Technical Support Center: D-Mannitol-2-13C Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of overlapping peaks in your mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping peaks in the mass spectrum of this compound?
Overlapping peaks in mass spectrometry data can arise from several sources. When analyzing D-Mannitol and its isotopologues, common causes include:
-
Isobaric Compounds: The sample may contain isomers of mannitol (e.g., sorbitol, galactitol) that have the exact same mass and are not separated chromatographically.[1] These compounds can produce fragments that interfere with the analyte of interest.
-
Co-elution of Components: In complex matrices, other compounds may elute from the chromatography column at the same time as this compound, leading to overlapping signals in the mass spectrometer.[2]
-
Isotopic Overlap: The natural isotopic distribution of an interfering compound can overlap with the signal from the 13C-labeled mannitol standard.[3] Similarly, the analyte itself will have a natural isotopic abundance pattern.[4]
-
In-source Fragmentation: The ionization process itself can sometimes be a source of complex fragmentation patterns that may lead to overlapping peaks.
-
Poor Chromatographic Resolution: Insufficient separation on the chromatographic column is a frequent cause of peak overlap. This can be due to a suboptimal mobile phase, an aging column, or an inappropriate column choice.[5][6]
Q2: How can I distinguish D-Mannitol from its isomers like sorbitol in my analysis?
Distinguishing between sugar alcohol isomers is a common challenge. Since they are isobaric (have the same mass), mass spectrometry alone cannot differentiate them without prior separation.[1] The most effective approach is to optimize the chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophilic Interaction Chromatography (HILIC) or anion-exchange chromatography can be employed.[7][8][9] Pharmacopeia methods often specify HPLC columns and conditions that achieve a baseline resolution of ≥ 2.0 between mannitol and sorbitol.[10]
-
Gas Chromatography (GC): GC-MS is a powerful technique for analyzing metabolites.[11] To analyze polar compounds like mannitol by GC, a derivatization step is required to make them volatile.[12][13] This process can also improve chromatographic separation.
Q3: Can derivatization help in resolving overlapping peaks?
Yes, derivatization is a highly effective strategy. By chemically modifying the analyte, you can improve its chromatographic properties and alter its fragmentation pattern in the mass spectrometer.
-
For GC-MS: Derivatization with agents like n-butylboronic acid or creating trimethylsilyl (TMS) ethers increases the volatility of mannitol, allowing for GC analysis.[12][14] This often provides excellent separation from other sugars and polyols.
-
For LC-MS/MS: Derivatization with reagents like benzoyl chloride can be used to enhance separation and detection sensitivity.[13][15]
Q4: My blank injections show significant signal. What could be the cause?
High signal in blank files, often called "carryover," can be a significant issue.[16]
-
Sample Carryover: Residual sample from a previous injection may be retained in the autosampler needle, injection port, or column. Implementing rigorous needle washes between injections can help mitigate this.[16]
-
Contaminated Solvents or Vials: Contaminants can be introduced from the mobile phase, reconstitution solvents, or sample vials. Using high-purity, LC-MS grade reagents is crucial.[16] Phthalates and siloxanes are common solvent contaminants.[17]
-
Column Contamination: The analytical column can accumulate non-volatile matrix components over time. Regular column washing or using a guard column can prevent this.[17]
Q5: What is spectral deconvolution, and what software can I use?
Spectral deconvolution is a computational method used to separate overlapping signals into their individual components.[11][18] This is particularly useful when chromatographic separation is incomplete. The process mathematically resolves the convoluted raw data into pure spectra for each component.[19]
Several software packages are available for mass spectra deconvolution:
-
Vendor-Specific Software: Many instrument manufacturers offer deconvolution tools integrated into their data analysis platforms, such as Agilent's OpenLab CDS with MS Spectral Deconvolution.[20]
-
Third-Party and Open-Source Software: A variety of specialized software exists for deconvolution. Some are designed for specific applications like proteomics or metabolomics.[21][22] Examples include IonDecon and tools developed for analyzing large protein complexes.[21][23] Web-based deconvolution tools are also available.[24]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Peaks
If you observe overlapping peaks in your this compound mass spectra, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for overlapping peaks.
Guide 2: The Deconvolution Process
Deconvolution algorithms work by modeling the overlapping signals and mathematically separating them. This can transform a complex, uninterpretable peak into clean, individual mass spectra for each component.
Caption: Conceptual diagram of the spectral deconvolution process.
Experimental Protocols
Protocol 1: Derivatization of Mannitol for GC-MS Analysis
This protocol is adapted from methods for analyzing mannitol and sorbitol in plasma.[12] Derivatization is necessary to increase the volatility of these sugar alcohols for gas chromatography.
Materials:
-
Plasma or aqueous sample containing this compound.
-
Pyridine.
-
n-Butylboronic acid.
-
Internal standard (e.g., galactitol).[12]
-
GC-MS system.
Procedure:
-
Sample Preparation: If working with a biological sample like plasma, deproteinize the sample first.
-
Drying: Concentrate the sample supernatant to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Re-dissolve the dry residue in pyridine containing n-butylboronic acid. The boronic acid will react with the diol groups on mannitol to form volatile cyclic boronate esters.
-
Incubation: Gently heat the mixture (e.g., 60°C for 20-30 minutes) to ensure the reaction goes to completion.
-
Injection: Inject an aliquot of the derivatized solution directly into the GC-MS.
-
Analysis: Analyze using a selected-ion monitoring (SIM) method for quantification.[13]
Protocol 2: HPLC-MS/MS Method for Mannitol Quantification
This protocol is based on a validated method for quantifying mannitol in urine for doping control purposes, which can be adapted for other applications.[13][15] Using a 13C-labeled standard like this compound is advantageous as it helps correct for matrix effects and avoids interference from endogenous or dietary mannitol.[25][26][27]
Materials:
-
Urine or aqueous sample.
-
This compound (as internal standard or analyte).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
HPLC column suitable for polar compounds (e.g., HILIC or a specialized sugar column).
Procedure:
-
Sample Preparation: Dilute the sample (e.g., urine) with the initial mobile phase. Add the stable isotope-labeled internal standard.
-
Chromatographic Separation:
-
Column: Use a column demonstrated to separate mannitol from its isomers (e.g., Shodex SC1011).[10]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent like acetonitrile with an aqueous buffer (e.g., ammonium acetate).[7]
-
Gradient: A gradient elution (gradually decreasing the organic solvent percentage) may be required to separate all compounds of interest.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use ESI in either positive or negative mode. Negative ion mode can be effective for sugars, often forming [M-H]⁻ or adduct ions. The fragmentation of mannitol in negative ion mode is characterized by losses of water, formate, and methanol radicals.[28][29]
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Quantitative Data Summary
The following table summarizes performance characteristics from a validated LC-MS/MS method for mannitol, which can serve as a benchmark for developing your own assays.[13][15]
| Parameter | Value for Mannitol | Reference |
| Linearity Range | 0.15 to 1000 µg/mL | [13][15] |
| Limit of Detection (LOD) | < 50 ng/mL | [13][15] |
| Limit of Quantitation (LOQ) | < 150 ng/mL | [13][15] |
| Intra-assay CV | < 15% | [15] |
| Inter-assay CV | < 15% | [15] |
This data is from a method using derivatization with benzoyl chloride followed by LC-ESI-MS/MS.[15]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of chemometrics to resolve overlapping mass spectral peak clusters between trichloroethylene and its deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 7. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. shodex.com [shodex.com]
- 11. researchgate.net [researchgate.net]
- 12. GLC-mass fragmentographic determination of mannitol and sorbitol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. D-Mannitol, 6TMS derivative [webbook.nist.gov]
- 15. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Deconvolution and compensation of mass spectrometric overlap interferences with the miniRUEDI portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. innovativeomics.com [innovativeomics.com]
- 22. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 23. Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 25. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: D-Mannitol-2-13C Isotopic Labeling
Welcome to the technical support center for ensuring complete isotopic labeling with D-Mannitol-2-13C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of D-Mannitol, where the carbon atom at the second position is replaced with a 13C isotope. It is primarily used as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism. By tracking the incorporation of the 13C label into various metabolites, researchers can elucidate pathway activities and quantify metabolic fluxes.[1][2]
Q2: Why is achieving complete isotopic labeling important?
While achieving 100% labeling is often difficult in practice, high isotopic enrichment is crucial for several reasons[3]:
-
Signal-to-Noise Ratio: High enrichment enhances the signal of labeled metabolites, making them easier to detect and distinguish from the natural abundance background.
-
Accurate Flux Calculations: In metabolic flux analysis, the accuracy of flux estimations is highly dependent on the precise measurement of isotopic labeling patterns.[1][4]
-
Simplified Data Analysis: High enrichment simplifies the interpretation of mass spectrometry or NMR data by reducing the complexity of isotopologue distributions.
Q3: How can I determine the level of isotopic enrichment in my samples?
Isotopic enrichment is typically measured using analytical techniques such as:
-
Mass Spectrometry (MS): By analyzing the mass isotopologue distribution (MID) of mannitol and its downstream metabolites, you can quantify the fraction of molecules that have incorporated the 13C label. This requires correcting for the natural abundance of 13C.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional enrichment of 13C in metabolites, providing detailed information about metabolic pathways.[7]
Q4: What is isotopic steady state and why is it important?
Isotopic steady state is a condition where the isotopic enrichment of a metabolite remains constant over time. Reaching this state is critical for accurate metabolic flux analysis using steady-state models.[6] The time required to reach isotopic steady state depends on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[6] For example, intermediates in glycolysis may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours.[6]
Troubleshooting Guide
This guide addresses common issues encountered when aiming for high isotopic enrichment with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Isotopic Enrichment | Insufficient Labeling Time: The experiment may not have been long enough to reach isotopic steady state. | Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions. |
| Dilution from Endogenous Sources: Cells may be synthesizing mannitol from unlabeled precursors, diluting the 13C-labeled pool. | Media Optimization: Ensure that the culture medium does not contain unlabeled mannitol or precursors that can be readily converted to mannitol. | |
| Slow Metabolic Turnover: The metabolic pathways utilizing mannitol may be slow, leading to a gradual incorporation of the label. | Increase Cell Density/Activity: Optimize culture conditions to enhance metabolic activity. | |
| Inconsistent Labeling Across Replicates | Variability in Cell Culture: Differences in cell density, growth phase, or media composition can lead to inconsistent labeling. | Standardize Protocols: Ensure strict adherence to standardized protocols for cell seeding, growth, and harvesting. |
| Sample Preparation Artifacts: Incomplete quenching of metabolism or metabolite degradation during extraction can alter labeling patterns. | Rapid Quenching & Extraction: Use a validated and rapid quenching method (e.g., cold solvent extraction) to halt enzymatic activity instantly.[8] | |
| Unexpected Labeled Metabolites | Metabolic Branching: this compound may be entering unexpected metabolic pathways. | Pathway Analysis: Consult metabolic pathway databases and literature to identify potential downstream metabolites of mannitol. |
| Contamination: The this compound tracer may be contaminated with other labeled compounds. | Tracer Purity Check: Verify the purity and isotopic enrichment of the this compound tracer using MS or NMR. |
Experimental Protocols
Protocol 1: General Procedure for Isotopic Labeling with this compound
This protocol provides a general workflow for a typical labeling experiment. Optimization of specific steps for your experimental system is recommended.
-
Cell Culture: Culture cells to the desired density in standard growth medium.
-
Media Exchange: Replace the standard medium with a labeling medium containing this compound at the desired concentration. Ensure the labeling medium is free of unlabeled mannitol.
-
Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate. This duration should be optimized to approach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.[8]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the isotopic enrichment of target compounds.
Protocol 2: Quantification of Isotopic Enrichment by Mass Spectrometry
-
Sample Preparation: Prepare the extracted metabolites for MS analysis. This may involve derivatization depending on the analytical method.
-
Data Acquisition: Acquire mass spectra of the samples, focusing on the mass-to-charge (m/z) range of mannitol and expected downstream metabolites.
-
Data Analysis:
-
Identify the mass isotopologues for each metabolite of interest.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional abundance of each isotopologue.
-
The sum of the fractional abundances of all labeled isotopologues represents the total isotopic enrichment.
-
Visualizing Experimental Workflow and Data Analysis
Below are diagrams illustrating key processes in a this compound labeling experiment.
Caption: Experimental workflow for 13C labeling.
Caption: Troubleshooting low isotopic enrichment.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. escholarship.org [escholarship.org]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of 13C Metabolic Flux Data
Welcome to the technical support center for the statistical analysis of 13C metabolic flux data. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during 13C-MFA experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary goal of statistical analysis in 13C-MFA? | The main goal is to accurately estimate intracellular metabolic fluxes and their confidence intervals by fitting a metabolic model to experimentally measured isotope labeling data.[1][2] This involves minimizing the difference between simulated and measured data to determine the most likely flux distribution.[3] |
| Why is a good experimental design crucial for reliable flux analysis? | The choice of isotopic tracer and the specific labeling measurements performed largely determine the precision and accuracy of the estimated fluxes.[4][5] A well-designed experiment ensures that the labeling data is informative enough to resolve the fluxes of interest.[4][6] |
| What are some commonly used software packages for 13C-MFA? | Several software packages are available, including METRAN, 13CFLUX2, OpenFLUX, and FluxPyt.[3][7][8][9][10] These tools facilitate flux estimation, statistical analysis, and experimental design.[7][11][9][12] |
| How do I assess the quality of my flux map? | The quality of a flux map is assessed using statistical tests, primarily the goodness-of-fit test (e.g., chi-square test). This test determines if the model provides a statistically acceptable fit to the experimental data.[3] Additionally, calculating confidence intervals for each flux provides a measure of their certainty.[3][13] |
| What is the significance of confidence intervals for estimated fluxes? | Confidence intervals indicate the precision of the estimated flux values.[3] Wide confidence intervals suggest that a flux is poorly determined by the available data, while narrow intervals indicate a more precise estimation. This is critical for determining the statistical significance of flux changes between different conditions.[3] |
Troubleshooting Guide
This section addresses specific issues that may arise during the statistical analysis of your 13C metabolic flux data.
Issue 1: Poor Goodness-of-Fit
Symptom: The chi-square test indicates a statistically significant deviation between the model simulation and the experimental data (i.e., a high chi-square value and a low p-value).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Metabolic Network Model: | 1. Verify Reactions: Ensure all relevant metabolic reactions are included in your model. Missing reactions can lead to a poor fit.[14] 2. Check Atom Transitions: Double-check the atom mapping for all reactions to ensure they are correct. 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments and the transport reactions between them are accurately represented. |
| Inaccurate Measurement Data: | 1. Review Raw Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error. 2. Check Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[13][15] 3. Re-run Samples: If significant measurement error is suspected, consider re-analyzing the samples. |
| Violation of Metabolic Steady State: | 1. Verify Steady State: Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment.[12] For non-stationary experiments, ensure the dynamic model is appropriate.[16] 2. Adjust Sampling Time: If isotopic stationarity was not reached, future experiments may require a longer labeling period. |
| Overly Simplistic Model: | A model that is too simple may not capture the complexity of the biological system, leading to a poor fit.[17] Consider adding reactions or pathways that are known to be active in your system. |
Issue 2: Large Confidence Intervals for Key Fluxes
Symptom: The confidence intervals for fluxes of interest are very wide, indicating that these fluxes are poorly resolved.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Isotopic Tracer: | 1. In Silico Experiment Design: Use software tools to perform in silico simulations with different tracers to identify the one that provides the best resolution for your fluxes of interest.[4] For example, while a mixture of [1-¹³C] glucose and [U-¹³C] glucose is good for central carbon metabolism, other tracers might be better for specific pathways like the TCA cycle.[18] 2. Parallel Labeling Experiments: Performing experiments with multiple different tracers can significantly improve flux precision.[6] |
| Insufficient Measurement Data: | 1. Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes. 2. Utilize Different Analytical Techniques: Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information. |
| Correlated Fluxes: | Some fluxes in a metabolic network can be highly correlated, making them difficult to distinguish. Advanced experimental designs or the inclusion of additional constraints may be necessary to resolve them. |
Issue 3: Inconsistent Fluxes Between Biological Replicates
Symptom: There is high variability in the estimated flux maps for biological replicates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Biological Variability: | 1. Increase Replicates: Increasing the number of biological replicates can help to better capture the true biological variability and improve statistical power. 2. Review Experimental Conditions: Ensure that all experimental conditions (e.g., cell culture, media composition, sampling) were as consistent as possible across replicates. |
| Analytical Inconsistency: | 1. Standardize Sample Preparation: Implement a standardized protocol for sample quenching, metabolite extraction, and derivatization to minimize analytical variability. 2. Monitor Instrument Performance: Regularly check the performance of your MS or NMR instrument to ensure consistent and accurate measurements. |
Experimental Protocols
General Protocol for a 13C Labeling Experiment
This protocol outlines the key steps for a typical steady-state 13C labeling experiment.
-
Experimental Design:
-
Cell Culture and Labeling:
-
Culture cells under conditions that ensure a metabolic steady state.
-
Introduce the 13C-labeled substrate and continue the culture until an isotopic steady state is reached. The time to reach isotopic steady state can vary depending on the organism and growth rate.[12]
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. Common methods include rapid filtration followed by immersion in a cold solvent like methanol.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).
-
-
Isotopic Labeling Measurement:
-
Analyze the isotopic labeling patterns of metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR).[18]
-
-
Data Analysis:
-
Correct the raw measurement data for natural isotope abundances.[13][15]
-
Use 13C-MFA software to estimate metabolic fluxes by minimizing the sum of squared residuals between the measured and simulated labeling data.[3]
-
Perform statistical analyses to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[3]
-
Visualizations
Logical Workflow for 13C Metabolic Flux Analysis
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
Simplified Central Carbon Metabolism Pathway
References
- 1. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 8. FluxPyt: a Python-based free and open-source software for 13C-metabolic flux analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers: D-Mannitol-2-13C vs. U-13C Mannitol for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and resolution of the insights gained. This guide provides a comprehensive comparison of two key isotopic tracers, D-Mannitol-2-13C and uniformly labeled U-13C mannitol, for elucidating cellular metabolism.
While glucose and glutamine are the most commonly employed tracers in MFA, mannitol, a sugar alcohol, presents a unique tool for probing specific metabolic pathways, particularly in organisms capable of its metabolism. The choice between a positionally labeled tracer like this compound and a uniformly labeled one such as U-13C mannitol depends on the specific research questions being addressed. This guide will delve into the theoretical and practical considerations for using each of these tracers, present predicted labeling patterns, and provide a general experimental framework.
Principles of Mannitol Metabolism
To understand the utility of this compound and U-13C mannitol as tracers, it is essential to first review the primary pathways of mannitol metabolism. In many microorganisms and some mammalian tissues, mannitol metabolism is linked to central carbon metabolism through fructose-6-phosphate. The key enzymatic steps are:
-
Mannitol-1-phosphate dehydrogenase (M1PDH): This enzyme catalyzes the reversible conversion of D-mannitol-1-phosphate to D-fructose-6-phosphate.
-
Mannitol-1-phosphatase (M1Pase): This enzyme hydrolyzes mannitol-1-phosphate to mannitol.
Some organisms can also directly interconvert mannitol and fructose via mannitol dehydrogenase. The entry of mannitol into glycolysis and the pentose phosphate pathway (PPP) proceeds through its conversion to fructose-6-phosphate.
Comparative Analysis of this compound and U-13C Mannitol
The differential labeling of these two tracers provides distinct advantages for probing metabolic pathways.
This compound introduces a single labeled carbon at the C2 position. This positional labeling is particularly useful for tracking the fate of a specific carbon atom as it traverses metabolic pathways.
U-13C Mannitol has all six of its carbon atoms labeled with 13C. This uniform labeling is advantageous for assessing the overall contribution of mannitol to the carbon backbone of various downstream metabolites and for detecting the activity of pathways that involve carbon rearrangements.
The following table summarizes the key characteristics and ideal use cases for each tracer.
| Feature | This compound | U-13C Mannitol |
| Labeling Pattern | Single 13C at the C2 position | All six carbons are 13C labeled |
| Primary Advantage | Tracing the specific fate of the C2 carbon, useful for identifying specific bond cleavages and rearrangements. | Provides a comprehensive view of mannitol's contribution to the carbon backbone of downstream metabolites. |
| Ideal Use Cases | - Elucidating the activity of the pentose phosphate pathway (PPP).- Detecting reversible fluxes in glycolysis.- Studying the stereochemistry of enzymatic reactions. | - Quantifying the overall contribution of mannitol to biomass and other metabolic products.- Assessing the activity of the TCA cycle and anaplerotic pathways.- Discovering novel or unexpected metabolic pathways. |
| Limitations | May not provide sufficient labeling enrichment in all downstream metabolites for sensitive detection. | The complexity of mass isotopomer distributions can make it challenging to pinpoint the activity of specific pathways without sophisticated modeling. |
Predicted Labeling Patterns in Central Carbon Metabolism
The choice of tracer directly impacts the mass isotopomer distribution (MID) of downstream metabolites. The following table provides a theoretical prediction of the labeling patterns in key metabolites of glycolysis and the pentose phosphate pathway when using either this compound or U-13C mannitol. These predictions assume that mannitol is first converted to fructose-6-phosphate.
| Metabolite | Expected Labeling from this compound | Expected Labeling from U-13C Mannitol |
| Fructose-6-Phosphate | M+1 (labeled at C2) | M+6 |
| Glucose-6-Phosphate | M+1 (labeled at C2) | M+6 |
| Glyceraldehyde-3-Phosphate | M+0 and M+1 (from C1-C3 and C4-C6 of F6P, respectively) | M+3 |
| 3-Phosphoglycerate | M+1 | M+3 |
| Phosphoenolpyruvate | M+1 | M+3 |
| Pyruvate | M+1 | M+3 |
| Lactate | M+1 | M+3 |
| 6-Phosphogluconate (PPP) | M+1 (labeled at C2) | M+6 |
| Ribose-5-Phosphate (PPP) | M+1 (from the C2 of G6P) and M+0 | M+5 |
Visualizing Metabolic Flux with Isotopic Tracers
Diagrams generated using Graphviz can help visualize the flow of labeled carbons through metabolic pathways.
Caption: Overview of Mannitol Metabolism and its entry into Central Carbon Metabolism.
Caption: Predicted labeling outcomes in key metabolites for each tracer.
Experimental Protocols
While specific protocols will vary based on the organism and experimental goals, the following provides a general workflow for a 13C-metabolic flux analysis experiment using mannitol as a tracer.
1. Cell Culture and Isotopic Labeling:
-
Culture cells in a defined medium where the primary carbon source can be replaced with the 13C-labeled mannitol.
-
Once cells reach the desired growth phase (typically mid-exponential), replace the medium with one containing either this compound or U-13C mannitol at a known concentration.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state. This should be determined empirically for the specific cell type and experimental conditions.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by using cold methanol or another appropriate solvent.
-
Extract intracellular metabolites using a suitable method, such as a methanol-water-chloroform extraction.
3. Analytical Measurement:
-
Analyze the isotopic labeling of metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For MS-based methods, the mass isotopomer distributions of key metabolites are determined.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer data for the natural abundance of 13C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran, WUFlux) to estimate intracellular fluxes by fitting the model to the experimental labeling data.
Conclusion
The selection between this compound and U-13C mannitol for metabolic flux analysis is a strategic one, guided by the specific biological questions at hand. This compound offers a precise tool for dissecting specific reaction steps and pathway activities, particularly the pentose phosphate pathway. In contrast, U-13C mannitol provides a broader overview of how mannitol carbon is integrated into the entirety of cellular metabolism. For a comprehensive understanding of metabolic fluxes, a combination of experiments using both types of tracers may be the most powerful approach. By carefully considering the principles outlined in this guide, researchers can optimize their experimental design to gain deeper insights into the intricate workings of cellular metabolism.
A Researcher's Guide to Isotopic Tracers: A Comparative Analysis of D-Mannitol-2-13C
In the landscape of modern biomedical research, isotopic tracers are indispensable tools for elucidating complex biological processes. Among these, stable isotopes have gained prominence due to their safety and versatility. This guide provides a comprehensive comparison of D-Mannitol-2-13C with other isotopic tracers, focusing on its primary application in assessing intestinal permeability and its role in metabolic studies. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the appropriate tracer for their experimental needs.
This compound for Intestinal Permeability Assessment
The most well-documented application of this compound is in the in vivo assessment of intestinal permeability, often referred to as the "leaky gut" test. Mannitol, a sugar alcohol, is minimally absorbed by the intestinal epithelium and is largely excreted unchanged in the urine.[1] An increase in its urinary excretion is indicative of compromised intestinal barrier function.
Superiority over Unlabeled Mannitol (¹²C-Mannitol)
The key advantage of using ¹³C-labeled mannitol over its unlabeled counterpart lies in its significantly lower baseline contamination.[2][3] Unlabeled mannitol is naturally present in various foods and is used as a sweetener, leading to variable and often high baseline levels in urine, which can confound the results of a permeability test.[4] In contrast, ¹³C-mannitol has a naturally low abundance, resulting in a much cleaner baseline and thereby increasing the sensitivity and reliability of the assay.[2][3]
A study directly comparing the urinary excretion of co-administered ¹³C-mannitol and ¹²C-mannitol in healthy volunteers demonstrated that baseline contamination of ¹³C-mannitol was approximately 20-fold lower than that of ¹²C-mannitol.[2][3] This allows for a more accurate quantification of mannitol that has passed through the intestinal barrier during the test period.
Table 1: Comparison of Baseline Urinary Excretion of ¹³C-Mannitol and ¹²C-Mannitol
| Tracer | Mean Baseline Cumulative Excretion (µg) | Fold Difference | Reference |
| ¹³C-Mannitol | ~5 | \multirow{2}{*}{~20-fold lower for ¹³C-Mannitol} | [2][3] |
| ¹²C-Mannitol | ~100 | [2][3] |
Comparison with Other Tracers for Intestinal Permeability
The lactulose-to-mannitol ratio (L/M) test is a widely used method for assessing intestinal permeability. Lactulose, a larger sugar molecule, is also poorly absorbed and serves as a marker for paracellular permeability (passage between cells). The ratio of the urinary excretion of lactulose to mannitol provides a comprehensive assessment of intestinal barrier integrity. While D-Mannitol-2-¹³C offers advantages over ¹²C-mannitol, it is often used in conjunction with lactulose.
Other monosaccharides like L-rhamnose can also be used as alternatives to mannitol for assessing small intestinal permeability.[5]
Table 2: Comparison of Isotopic and Non-Isotopic Tracers for Intestinal Permeability
| Tracer | Type | Primary Route of Absorption | Key Advantages | Key Disadvantages |
| D-Mannitol-2-¹³C | Stable Isotope | Transcellular (minor) & Paracellular | Low baseline, high sensitivity, non-radioactive. | Higher cost than unlabeled probes. |
| ¹²C-Mannitol | Non-Isotopic | Transcellular (minor) & Paracellular | Low cost, readily available. | High baseline contamination from diet. |
| Lactulose | Non-Isotopic | Paracellular | Larger molecule, good marker for paracellular pathway. | Can be metabolized by gut bacteria. |
| L-Rhamnose | Non-Isotopic | Transcellular & Paracellular | Alternative to mannitol. | Potential for dietary contamination. |
| D-Mannitol-¹⁴C | Radioactive Isotope | Transcellular (minor) & Paracellular | High sensitivity. | Radioactive, requires special handling and disposal. |
Experimental Protocol: Intestinal Permeability Assessment using D-Mannitol-2-¹³C and Lactulose
This protocol is adapted from a study in healthy volunteers.[2][3]
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.
-
A baseline urine sample is collected before the administration of the sugar solution.
-
Dietary restrictions may be necessary for a few days prior to the test to avoid foods containing high levels of mannitol and lactulose.
2. Test Solution Administration:
-
A solution containing a known amount of D-Mannitol-2-¹³C (e.g., 100 mg) and lactulose (e.g., 5 g) dissolved in water is ingested by the subject.
3. Urine Collection:
-
All urine is collected over a specified period, typically 5 to 6 hours, which primarily reflects small intestinal permeability.[6] Longer collection periods (up to 24 hours) can provide information on whole-gut permeability.
4. Sample Analysis:
-
The concentrations of D-Mannitol-2-¹³C and lactulose in the collected urine are measured using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][3]
5. Data Analysis:
-
The percentage of the ingested dose of each sugar excreted in the urine is calculated.
-
The ratio of the percentage of lactulose to D-Mannitol-2-¹³C excreted is determined. An increased ratio is indicative of increased intestinal permeability.
This compound in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This is typically achieved by introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) and tracking the incorporation of the ¹³C label into various downstream metabolites.[7]
Limited Applicability of D-Mannitol-2-¹³C for Central Carbon MFA in Mammals
In humans and other mammals, D-mannitol is considered to be largely metabolically inert, with minimal conversion to other metabolites.[1] It is primarily filtered by the kidneys and excreted unchanged.[2] This lack of significant metabolism in central carbon pathways, such as glycolysis and the TCA cycle, makes D-Mannitol-2-¹³C an unsuitable tracer for quantifying fluxes in these networks in mammalian cells. Tracers that are actively metabolized and incorporated into a wide range of downstream products are essential for informative MFA studies.
Potential Applications in Microbial Metabolism
In contrast to mammals, many bacteria and fungi possess metabolic pathways for mannitol.[3][8] In these organisms, mannitol can be transported into the cell and converted to fructose-6-phosphate, which then enters glycolysis.[8] Therefore, D-Mannitol-2-¹³C could potentially be used as a tracer to study microbial metabolism, particularly in the context of host-microbe interactions or in biotechnological applications where microorganisms are engineered to utilize mannitol.
Comparison with Radioactive Tracers: D-Mannitol-¹⁴C
Prior to the widespread availability of stable isotope methods, radioactive tracers like D-Mannitol-¹⁴C were used for similar purposes. While both can be used to trace the fate of mannitol, there are significant differences in their properties and handling requirements.
Table 3: Comparison of D-Mannitol-2-¹³C (Stable Isotope) and D-Mannitol-¹⁴C (Radioactive Isotope)
| Feature | D-Mannitol-2-¹³C | D-Mannitol-¹⁴C |
| Isotope Type | Stable | Radioactive |
| Detection Method | Mass Spectrometry, NMR | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, generally considered safe.[9] | Radioactive, poses health risks, requires specialized handling and shielding. |
| Disposal | Standard chemical waste disposal.[10][11][12][13] | Requires specialized radioactive waste disposal protocols. |
| Regulatory Oversight | Less stringent | Highly regulated |
| Cost | Generally higher initial cost per mg. | Can be less expensive per unit of radioactivity. |
| Resolution | Can provide information on the position of the label within the molecule. | Provides information on the presence of the label. |
Conclusion
D-Mannitol-2-¹³C stands out as a superior tracer for the in vivo assessment of intestinal permeability, primarily due to its low baseline contamination compared to unlabeled mannitol. Its use, often in conjunction with lactulose, provides a sensitive and reliable method for studying intestinal barrier function. While its application in metabolic flux analysis of central carbon metabolism in mammals is limited by its inert nature, it holds potential for studying microbial metabolic pathways. The choice between D-Mannitol-2-¹³C and other tracers will ultimately depend on the specific research question, the biological system under investigation, and the available analytical instrumentation. For applications requiring a non-radioactive, highly sensitive probe for intestinal permeability, D-Mannitol-2-¹³C is an excellent choice for researchers, scientists, and drug development professionals.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Two-Scale 13C Metabolic Flux Analysis for Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ckisotopes.com [ckisotopes.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. labbox.es [labbox.es]
Validating D-Mannitol-2-13C as a Metabolic Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic probe is critical for the accurate assessment of biological pathways. This guide provides a comprehensive comparison of D-Mannitol-2-13C with other metabolic probes, supported by experimental data and detailed protocols. We will explore its primary application in assessing intestinal permeability and contrast its utility with that of commonly used tracers in central carbon metabolism.
This compound for Intestinal Permeability Assessment
D-Mannitol, a sugar alcohol, is minimally metabolized and is passively absorbed through the small intestine. These properties make it a suitable probe for assessing the integrity of the intestinal barrier. The use of a stable isotope-labeled version, this compound, offers significant advantages over its unlabeled counterpart, primarily by overcoming the issue of baseline contamination from dietary sources.
Comparison with Unlabeled Mannitol
A key study directly compared the performance of ¹³C-mannitol with conventional ¹²C-mannitol for measuring intestinal permeability in healthy volunteers.[1][2][3] The results demonstrated the superior performance of the ¹³C-labeled probe.
Table 1: Performance Comparison of ¹³C-Mannitol vs. ¹²C-Mannitol for Intestinal Permeability
| Performance Metric | ¹³C-Mannitol | ¹²C-Mannitol | Fold Difference | Reference |
| Baseline Contamination | Low | ~20-fold higher | ~20x | [1][2][3] |
This significant reduction in baseline noise allows for a more sensitive and accurate assessment of intestinal permeability.
Experimental Protocol: In Vivo Intestinal Permeability Assay
The following protocol is adapted from studies validating the use of ¹³C-mannitol for intestinal permeability assessment.[1][2][3]
Objective: To assess small intestine permeability in vivo.
Materials:
-
¹²C-Mannitol
-
¹³C-Mannitol
-
Lactulose
-
Drinking water
-
Urine collection containers
Procedure:
-
Baseline Urine Collection: A baseline urine sample is collected from the subject.
-
Probe Administration: The subject ingests a solution containing co-administered ¹²C-mannitol, ¹³C-mannitol, and lactulose dissolved in water.
-
Timed Urine Collections: Urine is collected at timed intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) post-ingestion.
-
Sample Analysis: Urinary concentrations of ¹²C-mannitol, ¹³C-mannitol, and lactulose are measured using tandem high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][3][4]
-
Data Analysis: The urinary excretion of each sugar is calculated and used to determine intestinal permeability.
Logical Workflow for Intestinal Permeability Assay
Caption: Workflow for assessing intestinal permeability using oral sugar probes.
Alternative Metabolic Probes for Central Carbon Metabolism
While this compound is an excellent probe for intestinal permeability, it is not typically used for studying intracellular metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), or the tricarboxylic acid (TCA) cycle. For these applications, ¹³C-labeled glucose and glutamine are the gold standard tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5]
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[6][7] The choice of tracer is critical for the accurate determination of fluxes in specific pathways.
Comparison of Common ¹³C Tracers for Metabolic Flux Analysis
Different isotopomers of glucose and glutamine provide distinct labeling patterns in downstream metabolites, allowing for the resolution of fluxes through different pathways.
Table 2: Comparison of Common ¹³C Tracers for Metabolic Flux Analysis
| ¹³C-Labeled Probe | Primary Application | Rationale |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolysis and the PPP. |
| [U-¹³C₆]glucose | General Central Carbon Metabolism | Uniformly labels all carbons, providing broad coverage of central metabolic pathways. |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Preferred tracer for detailed analysis of the TCA cycle. |
Experimental Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The following is a generalized protocol for a ¹³C-MFA experiment using a ¹³C-labeled glucose tracer.[8][9]
Objective: To quantify intracellular metabolic fluxes in cultured cells.
Materials:
-
Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM)
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)
-
Cultured cells of interest
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Cells are cultured in a medium containing the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.
-
Metabolite Quenching and Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted.
-
Derivatization (for GC-MS): Metabolites are derivatized to increase their volatility for gas chromatography.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) are determined by GC-MS or LC-MS/MS.
-
Flux Estimation: The measured labeling data is used in a computational model to estimate intracellular metabolic fluxes.
Signaling Pathway: Central Carbon Metabolism
Caption: Simplified overview of central carbon metabolism pathways.
Conclusion
This compound is a highly effective and validated metabolic probe for the specific application of assessing intestinal permeability. Its primary advantage over unlabeled mannitol is the significant reduction in baseline contamination, leading to more accurate and reliable results. However, for the investigation of intracellular metabolic fluxes in central carbon metabolism, ¹³C-labeled glucose and glutamine tracers are the probes of choice. The selection of the appropriate metabolic probe is paramount and should be guided by the specific biological question and the metabolic pathways under investigation. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making informed decisions for their metabolic studies.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannitol-2-13C: A Superior Alternative for Intestinal Permeability Assessment
For researchers, scientists, and drug development professionals investigating gut barrier function, the choice of probes for intestinal permeability testing is critical. This guide provides a comprehensive comparison of D-Mannitol-2-13C and its unlabeled counterpart, D-Mannitol, supported by experimental data, to inform the selection of the most reliable biomarker for these studies.
The use of non-metabolized sugars, such as mannitol and lactulose, to assess intestinal permeability is a well-established in vivo method. The ratio of urinary excretion of these molecules provides a measure of the integrity of the intestinal barrier. However, the ubiquitous presence of naturally occurring D-mannitol (¹²C-mannitol) in various foods and pharmaceutical products can lead to significant baseline contamination, potentially confounding test results. The introduction of isotopically labeled this compound (¹³C-mannitol) offers a robust solution to this challenge, ensuring more accurate and sensitive measurements of intestinal permeability.
Performance Comparison: this compound vs. D-Mannitol
Experimental evidence strongly indicates the superiority of ¹³C-mannitol over ¹²C-mannitol for intestinal permeability assays. A key study demonstrated that ¹³C-mannitol exhibits approximately 20-fold lower baseline contamination compared to ¹²C-mannitol[1][2][3]. This significantly reduces the interference from dietary sources and leads to a more accurate assessment of mannitol absorption through the intestinal wall.
The following table summarizes the quantitative comparison based on a study involving healthy volunteers who were co-administered ¹²C-mannitol, ¹³C-mannitol, and lactulose.
| Parameter | This compound (¹³C-Mannitol) | D-Mannitol (¹²C-Mannitol) | Key Finding |
| Baseline Contamination | ~20-fold lower | Significantly higher | ¹³C-Mannitol avoids issues with baseline contamination from dietary sources[1][2][3]. |
| Urinary Excretion | Avoids erratic excretions | Prone to erratic excretion patterns | Provides a more reliable measure of intestinal permeability[2][3]. |
| Distinguishability | Easily distinguishable from ¹²C-mannitol | - | Allows for precise quantification without background interference[1][2][3]. |
Experimental Protocols
The following is a detailed methodology for an intestinal permeability assay using co-administered ¹³C-mannitol and lactulose.
1. Subject Preparation:
-
Subjects should fast overnight (minimum 8 hours) prior to the test[4].
-
A baseline urine sample is collected before the administration of the sugar solution.
2. Test Solution Administration:
-
A solution containing a precisely measured amount of this compound and lactulose dissolved in water is orally administered to the subjects. A common dosage is 100 mg of ¹³C-mannitol and 1 g of lactulose in 250 ml of water[5].
3. Urine Collection:
-
Urine is collected over a specified period, typically in timed fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess the absorption and excretion kinetics[1].
4. Sample Analysis:
-
The concentrations of ¹³C-mannitol and lactulose in the collected urine samples are quantified using a validated analytical method.
5. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Principle: This method allows for the separation and specific detection of ¹³C-mannitol and lactulose based on their mass-to-charge ratios, ensuring high sensitivity and specificity[6][7].
-
Sample Preparation: Urine samples are typically diluted and may be subjected to a clean-up step to remove interfering substances[8].
-
Chromatography: The samples are injected into an HPLC system equipped with a suitable column (e.g., an amino-based or HILIC column) to separate the sugars[5][9].
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor and product ion transitions for ¹³C-mannitol and lactulose, allowing for their accurate quantification even in complex matrices like urine[9].
-
Data Analysis: The ratio of the urinary excretion of lactulose to ¹³C-mannitol is calculated to determine the intestinal permeability. An increased ratio is indicative of increased intestinal permeability[10].
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the intestinal permeability assay using this compound.
Metabolic Fate of D-Mannitol
D-mannitol is a sugar alcohol that is minimally metabolized in humans[11][12]. After oral administration, the majority of the absorbed mannitol is not utilized by the body and is excreted unchanged in the urine[13]. This metabolic inertness is a key property that makes it an excellent probe for permeability studies, as its urinary excretion directly reflects its absorption across the intestinal barrier. The small fraction that is absorbed is primarily filtered by the glomeruli in the kidneys and is not significantly reabsorbed or secreted by the renal tubules[14].
The following diagram illustrates the simplified metabolic fate of orally ingested this compound.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gdx.net [gdx.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. litfl.com [litfl.com]
- 13. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
13C-Mannitol Bests 12C-Mannitol in Permeability Studies, Offering Clearer Results
A significant advance in permeability research demonstrates that 13C-labeled mannitol provides superior accuracy and reliability over its unlabeled counterpart, 12C-mannitol, by mitigating the confounding effects of dietary sources.
For researchers in drug development and life sciences, accurately assessing intestinal and blood-brain barrier permeability is critical. Mannitol, a sugar alcohol, has long been a tool for these in vivo studies. However, the ubiquitous presence of naturally occurring 12C-mannitol in various foods and medications can lead to high baseline levels in study subjects, complicating the interpretation of results. The use of a stable, non-radioactive isotope, 13C-mannitol, effectively overcomes this challenge.
The primary advantage of 13C-mannitol lies in its significantly lower baseline contamination.[1][2][3] Studies have shown that baseline urinary excretion of 13C-mannitol is approximately 20 times lower than that of 12C-mannitol.[1][2][3] This allows for a much clearer signal-to-noise ratio, enhancing the sensitivity of permeability assessments, particularly for detecting subtle changes.
Quantitative Comparison: 13C-Mannitol vs. 12C-Mannitol
Experimental data from a study involving healthy volunteers who were co-administered 100 mg of both 13C-mannitol and 12C-mannitol highlights the key differences in their urinary excretion profiles.
| Parameter | 13C-Mannitol | 12C-Mannitol | Significance |
| Baseline Contamination | ~20-fold lower | Significantly higher | Avoids interference from diet[1][2][3] |
| Mean Cumulative Excretion (8-24h) | 31 mg | 78 mg | Reflects more physiologically expected excretion[1] |
| Detection Method | HPLC-Tandem Mass Spectrometry | HPLC-Tandem Mass Spectrometry | Isotopes are distinguishable by mass shift[1] |
Experimental Protocol: Intestinal Permeability Assay
The following methodology was employed to compare the performance of 13C-mannitol and 12C-mannitol in assessing intestinal permeability.
1. Participant Preparation:
-
Ten healthy volunteers were recruited for the study.
-
Participants were instructed to avoid steroids for 6 weeks, medications affecting gastrointestinal transit or permeability for 7 days, and artificial sweeteners, lactulose, or mannitol for 2 days prior to and during the 24-hour testing period.[1]
-
An overnight fast was required before the test.[1]
2. Administration of Test Sugars:
-
A baseline urine sample was collected from each participant.
-
A solution containing 100 mg of 13C-mannitol, 100 mg of 12C-mannitol, and 1000 mg of lactulose dissolved in 250 ml of water was orally administered to each volunteer.[1]
3. Urine Collection:
-
Urine samples were collected at timed intervals: 0-2 hours, 2-8 hours, and 8-24 hours post-ingestion.[1] The 0-2 hour timeframe is primarily associated with small bowel permeability, while the 8-24 hour window can provide insights into colonic permeability.[1]
4. Sample Analysis:
-
Urinary concentrations of 13C-mannitol, 12C-mannitol, and lactulose were measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][4][5][6]
-
The different mannitol isotopes were separated based on their mass shift.[1]
Logical Framework for Choosing 13C-Mannitol
The decision to use 13C-mannitol is based on a logical progression that prioritizes data integrity and accuracy in permeability studies.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C-Labeled Mannitol: A Comparative Analysis of Isotopic Labeling Positions
For researchers, scientists, and drug development professionals, the strategic use of stable isotopes is paramount for accurate metabolic studies. 13C-labeled mannitol is a valuable tool in this arena, primarily employed in intestinal permeability and oral-cecal transit time assessments. While direct experimental comparisons between different 13C labeling positions on the mannitol molecule are not extensively documented in peer-reviewed literature, an understanding of mannitol's metabolic pathways allows for a robust theoretical comparison. This guide provides an objective analysis of how the position of the 13C label on the mannitol backbone can influence experimental outcomes and interpretation, supported by established metabolic data and experimental protocols.
Comparing the Metabolic Fates of Differentially Labeled 13C-Mannitol
In mammalian systems, mannitol is poorly absorbed in the small intestine and is largely considered non-metabolizable by host tissues. The primary metabolic activity on ingested mannitol is performed by the gut microbiota.[1] Bacteria and fungi in the colon possess enzymatic pathways to ferment mannitol. A key entry point into microbial glycolysis is the conversion of mannitol to fructose-6-phosphate.[2][3] This conversion is central to understanding the differential fate of 13C labels.
The position of the 13C label on the mannitol molecule will determine which downstream metabolites become labeled and how quickly the label appears in end-products like CO2. For instance, in a breath test that measures the exhalation of 13CO2, the rate of its appearance is dependent on the specific metabolic steps that cleave the labeled carbon.
Below is a theoretical comparison of the metabolic fate of mannitol labeled at different carbon positions, based on known microbial metabolic pathways.
Table 1: Predicted Metabolic Fate of 13C-Labeled Mannitol Based on Labeling Position
| 13C Label Position | Predicted Primary Labeled Products | Anticipated Rate of 13CO2 Appearance in Breath Tests | Primary Research Applications |
| [1-13C]-Mannitol | Labeled pyruvate, lactate, acetate, and formate. | Rapid. The C1 carbon is readily cleaved during glycolysis, leading to a faster release of 13CO2. | Ideal for studies requiring sensitive and rapid detection of microbial metabolism, such as oral-cecal transit time measurements. |
| [2-13C]-Mannitol | Labeled pyruvate, lactate, and acetate. | Moderate. The C2 carbon is retained through the initial steps of glycolysis and released as 13CO2 later in the metabolic cascade. | Suitable for general metabolic flux analysis within the gut microbiota. |
| [6-13C]-Mannitol | Labeled pyruvate, lactate, acetate, and formate. | Rapid. Similar to [1-13C]-Mannitol, the C6 carbon is quickly processed in the glycolytic pathway. | A good alternative to [1-13C]-Mannitol for rapid transit time studies. |
| [U-13C6]-Mannitol | All downstream metabolites are fully labeled. | Sustained. Provides a continuous and strong signal as all carbons are labeled. | Best suited for detailed metabolic flux analysis and studies where maximizing the isotopic enrichment of downstream metabolites is critical. Used as an internal standard in urinary excretion assays.[4] |
Experimental Protocols: A Closer Look
The two primary applications for 13C-labeled mannitol are intestinal permeability tests and breath tests for oral-cecal transit time.
Intestinal Permeability Test
This test assesses the integrity of the intestinal barrier. A solution containing 13C-mannitol and often another larger sugar molecule like lactulose is ingested by the subject. Urine is then collected over a specific period, and the amount of excreted 13C-mannitol is quantified. Since mannitol is poorly absorbed, an increased amount in the urine suggests a "leaky" gut. The use of 13C-mannitol is superior to unlabeled mannitol as it avoids confounding results from dietary sources of mannitol.[4][5]
Table 2: Summary of a Typical Intestinal Permeability Test Protocol
| Parameter | Description |
| Test Substance | Solution of 100 mg 13C-mannitol and 1 g lactulose in 250 ml water.[4] |
| Subject Preparation | Overnight fasting.[4] |
| Sample Collection | Pooled urine collections at 0-2 hours, 2-8 hours, and 8-24 hours post-ingestion.[4] |
| Analysis | Quantification of 13C-mannitol and lactulose in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4] |
| Primary Endpoint | Cumulative excretion of 13C-mannitol and the lactulose-to-mannitol ratio. |
13C-Mannitol Breath Test for Oral-Cecal Transit Time (OCTT)
This non-invasive test measures the time it takes for an orally ingested substance to reach the cecum, where the gut microbiota density is high. Upon reaching the cecum, 13C-mannitol is fermented by bacteria, producing 13CO2 which is absorbed into the bloodstream and then exhaled. The time to the first significant increase in exhaled 13CO2 provides an estimate of the OCTT.[1]
Table 3: Summary of a Typical 13C-Mannitol Breath Test Protocol
| Parameter | Description |
| Test Substance | 100 mg of 13C-mannitol dissolved in sterile water.[1] |
| Subject Preparation | Ad libitum access to food and water to mimic physiological conditions.[1] |
| Sample Collection | Continuous monitoring of cage air for 13CO2 production using Off-Axis Integrated Cavity Output Spectroscopy.[1] |
| Analysis | Real-time measurement of the 13CO2/12CO2 ratio in exhaled breath. |
| Primary Endpoint | Time to peak 13CO2 excretion, which corresponds to the OCTT. |
Visualizing the Pathways and Workflows
To better understand the metabolic journey of 13C-labeled mannitol and the experimental processes, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis: Focus on D-Mannitol-2-13C
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and identifying novel therapeutic targets. 13C-based Metabolic Flux Analysis (MFA) is the gold standard for these measurements, and the choice of isotopic tracer is a key determinant of the accuracy and reproducibility of the results. This guide provides a comparative overview of the performance of D-Mannitol-2-13C against commonly used tracers, supported by experimental data and detailed protocols.
Performance Comparison of Isotopic Tracers
| Tracer | Key Metabolic Pathways Probed | Reported Precision/Reproducibility | Key Advantages | Potential Limitations |
| This compound | Pentose Phosphate Pathway, Glycolysis | No direct quantitative data on reproducibility for intracellular MFA is currently available in peer-reviewed literature. | Low natural abundance of mannitol in most mammalian cells could lead to lower background noise and higher signal-to-noise ratio.[1] | Uptake and metabolism can be cell-type specific and potentially less efficient than glucose. May be primarily metabolized by gut microbiota in in-vivo studies. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | High precision for glycolysis and PPP fluxes.[2][3] Standard deviations of flux estimates are generally low. | Excellent for resolving the split between glycolysis and the PPP.[2] | May provide less precise estimates for TCA cycle fluxes compared to glutamine tracers.[2] |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Anaplerosis | Consistent flux results in parallel cultures.[4] Good overall tracer for central carbon metabolism. | Provides labeling in a wide range of downstream metabolites. | Can be less informative for specific pathway branch points compared to positionally labeled tracers. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Preferred tracer for precise analysis of the TCA cycle.[2][3] | Directly probes glutamine's entry into the TCA cycle, which is significant in many cancer cells. | Limited information on glycolytic and PPP fluxes. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are representative protocols for 13C-MFA using established tracers. A hypothetical protocol for this compound is also provided, based on general MFA principles.
General Protocol for 13C-Metabolic Flux Analysis
This protocol outlines the key steps for a typical 13C-MFA experiment. Specific details may vary depending on the cell type, tracer, and analytical platform.
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired density in standard medium.
-
Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., this compound, [1,2-13C2]Glucose) at a known concentration.
-
Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and tracer.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Harvest the cell extracts containing the labeled metabolites.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the metabolites using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of derivatized amino acids and other central metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use a metabolic network model and a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.
-
Specific Considerations for this compound
-
Cellular Uptake: Before conducting a full MFA experiment, it is crucial to verify that the cell line of interest can efficiently transport and metabolize mannitol. This can be assessed by incubating cells with labeled mannitol and measuring its uptake and the appearance of downstream metabolites.
-
Metabolic Network: The metabolic network model used for flux calculations must accurately represent the known pathways of mannitol metabolism in the specific biological system.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in 13C-MFA.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular mannitol, a product of glucose metabolism in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of D-Mannitol-2-13C Against Other Sugars for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of D-Mannitol-2-13C with its unlabeled counterpart and other common sugars such as D-Glucose and D-Fructose. The focus is on physicochemical properties, metabolic fate, and specific applications in biomedical research, supported by experimental data and detailed protocols.
Physicochemical Properties
The fundamental physical and chemical characteristics of a sugar determine its behavior in biological systems. This compound, as a stable isotope-labeled compound, shares nearly identical properties with unlabeled D-Mannitol, with a marginal increase in molecular weight. Key differences emerge when compared to monosaccharides like glucose and fructose.
| Property | This compound | D-Mannitol | D-Glucose | D-Fructose |
| Molecular Formula | ¹³C¹²C₅H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight ( g/mol ) | ~183.17 | 182.17[1] | 180.16 | 180.16 |
| Melting Point (°C) | ~166-168 | 166-168[2] | 146 (α-D-glucose) | 103 (β-D-fructose) |
| Solubility in Water | High | 15% in cold water[3] | Very Soluble | Very Soluble |
| Sweetness (vs. Sucrose) | 0.5 - 0.6x[4] | 0.5 - 0.6x[4] | 0.7 - 0.8x | ~1.7x |
| Hygroscopicity | Low[5] | Low[5] | Moderate | High |
| Caloric Value (kcal/g) | ~1.6[4] | 1.6[4] | ~4 | ~4 |
Metabolism and Cellular Uptake
The primary distinction between mannitol and sugars like glucose and fructose lies in their metabolic pathways and transport mechanisms within the human body. Mannitol is poorly absorbed and metabolized, making it an effective osmotic agent, while glucose and fructose are readily used for energy.
| Feature | D-Mannitol / this compound | D-Glucose | D-Fructose |
| Primary Absorption | Passive diffusion, very limited[3] | Active transport (SGLT1) and facilitated diffusion (GLUT2) | Facilitated diffusion (GLUT5, GLUT2) |
| Metabolic Fate in Humans | Largely unmetabolized and excreted in urine[2][3] | Enters glycolysis in all tissues for energy production (ATP)[6] | Primarily metabolized in the liver; can be converted to glucose, glycogen, or triglycerides[6] |
| Insulin Response | Negligible (near-zero glycemic index)[7][8] | Stimulates insulin secretion | Does not directly stimulate insulin secretion |
| Renal Handling | Filtered by glomerulus, limited reabsorption[9] | Actively reabsorbed in the proximal tubule[9] | Filtered and reabsorbed |
Metabolic Pathway Overview
The following diagram illustrates the distinct entry points of glucose, fructose, and mannitol into cellular metabolism. While glucose and fructose are readily integrated into the central glycolytic pathway, mannitol's metabolism is primarily observed in microorganisms and is negligible in humans.
Caption: Comparative metabolic entry points for glucose, fructose, and mannitol.
Application: Intestinal Permeability Assessment
A key application where this compound provides a distinct advantage is in the measurement of intestinal barrier function (permeability). The lactulose/mannitol ratio test is a standard method, but endogenous or dietary sources of unlabeled (¹²C) mannitol can interfere with results.[10] Using a ¹³C-labeled mannitol avoids this contamination, leading to a more accurate assessment.
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol (Conventional) | Advantage of ¹³C-Mannitol |
| Baseline Urinary Excretion | ~20-fold lower than ¹²C-Mannitol[10][11] | Can be erratically high due to dietary sources[10] | Significantly reduces background noise and avoids false readings. |
| Assay Accuracy | High | Prone to interference and contamination[11] | Superior accuracy and reliability for permeability measurements. |
| Signal-to-Noise Ratio | High | Low | Provides a clearer, more definitive signal for quantification. |
Experimental Workflow: Intestinal Permeability Test
The workflow for a dual-sugar intestinal permeability test using ¹³C-Mannitol is a multi-step process from oral administration to final analysis.
Caption: Standard workflow for the ¹³C-Mannitol intestinal permeability test.
Experimental Protocols
Protocol 1: Measurement of Intestinal Permeability
This protocol is adapted from methodologies used in clinical research for assessing gut barrier function.[10][11]
Objective: To quantify intestinal permeability by measuring the urinary excretion ratio of orally administered lactulose and ¹³C-Mannitol.
Materials:
-
Test solution: 5g Lactulose and 100mg D-Mannitol-2-¹³C dissolved in 100 mL of purified water.
-
Urine collection containers.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
Methodology:
-
Preparation: The subject fasts overnight (minimum 8 hours). A baseline urine sample is collected before ingestion of the test solution.
-
Administration: The subject drinks the entire 100 mL test solution.
-
Urine Collection: All urine is collected over a specified period, typically 6 hours post-ingestion. The total volume is measured, and an aliquot is stored at -80°C until analysis.
-
Sample Analysis:
-
Urine samples are thawed, centrifuged, and diluted with an internal standard solution.
-
The concentrations of lactulose and ¹³C-Mannitol are quantified using a validated HPLC-MS/MS method. This technique allows for the specific detection of the ¹³C isotope, distinguishing it from any endogenous ¹²C-mannitol.[10]
-
-
Data Calculation:
-
The total amount of each sugar excreted in the urine is calculated (concentration × total urine volume).
-
The percentage of the ingested dose for each sugar is determined.
-
The final permeability index is expressed as the ratio of the percentage of lactulose excreted to the percentage of ¹³C-Mannitol excreted.
-
Protocol 2: Comparative Cellular Sugar Uptake Assay
Objective: To compare the rate of cellular uptake of D-Mannitol-2-¹³C, D-Glucose, and D-Fructose in a cell culture model (e.g., Caco-2 for intestinal absorption or 3T3-L1 for adipocyte uptake).
Materials:
-
Cultured cells (e.g., Caco-2) grown in monolayers.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test sugars: D-Glucose, D-Fructose, D-Mannitol-2-¹³C.
-
LC-MS/MS system for quantification of intracellular ¹³C-labeled mannitol.
-
Commercially available glucose and fructose assay kits.
Methodology:
-
Cell Preparation: Plate cells in 24-well plates and grow to confluence. Wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
Initiate Uptake: Add Uptake Buffer containing a defined concentration (e.g., 10 mM) of the respective test sugar (Glucose, Fructose, or D-Mannitol-2-¹³C) to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To measure passive diffusion, a parallel experiment with mannitol can be performed at 4°C.
-
Terminate Uptake: At each time point, rapidly aspirate the sugar solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular sugar.
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol-water solution).
-
For D-Mannitol-2-¹³C, quantify the intracellular concentration in the cell lysate using LC-MS/MS.
-
For glucose and fructose, use colorimetric or fluorometric assay kits to measure their intracellular concentrations.
-
-
Data Normalization: Normalize the amount of intracellular sugar to the total protein content in each well (determined by a BCA assay). The rate of uptake can be plotted as intracellular sugar concentration over time.
References
- 1. D-Mannitol (CAS 69-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Health Impacts of Dietary Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of D-glucose, L-glucose and D-mannitol on renal calcium handling and general renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming Metabolic Pathway Activity with D-Mannitol-2-13C
For researchers in metabolic studies and drug development, accurately tracing the flow of nutrients through cellular pathways is paramount. Stable isotope tracers, such as D-Mannitol-2-13C, offer a powerful method to elucidate the activity of specific metabolic routes. This guide provides an objective comparison of this compound with other common tracers, supported by experimental protocols and data interpretation strategies.
Comparison of 13C-Labeled Metabolic Tracers
Stable isotope tracing involves introducing a nutrient labeled with a heavy isotope (like ¹³C) and tracking its incorporation into downstream metabolites using mass spectrometry. The choice of tracer is critical as it determines which pathways can be effectively monitored. This compound provides a specific entry point into central carbon metabolism, offering distinct advantages and limitations compared to more conventional tracers like glucose and glutamine.
| Tracer | Primary Pathway(s) Tracked | Advantages | Limitations | Key Applications |
| This compound | Mannitol metabolism, Fructose metabolism, upper Glycolysis, Pentose Phosphate Pathway (PPP) entry. | - Specific probe for pathways that metabolize mannitol and fructose. - In certain applications like intestinal permeability assays, ¹³C-labeling avoids high baseline contamination from dietary (¹²C) mannitol, increasing sensitivity.[1][2][3] | - Not a primary energy source for many mammalian cell types. - Metabolism can be highly cell-type or organism-specific.[4] - Provides a limited view of overall central carbon metabolism compared to glucose. | - Probing bacterial mannitol metabolism.[4] - Assessing intestinal permeability with high accuracy.[1][5] - Investigating specific fructose metabolic pathways and their connection to glycolysis.[6] |
| [U-13C6]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Hexosamine Pathway, Lipid Synthesis. | - As the primary cellular fuel, it provides a comprehensive view of central carbon metabolism.[7] - Extensive literature and established analytical methods are available.[8] | - High natural abundance and rapid consumption can make it difficult to trace minor or slower pathways. - Label scrambling in the TCA cycle can complicate flux analysis. | - General metabolic phenotyping of cells. - Quantifying flux through glycolysis and the TCA cycle.[9] - Assessing the relative activity of major biosynthetic pathways. |
| [U-13C5]-Glutamine | TCA Cycle, Glutaminolysis, Amino Acid Synthesis, Reductive Carboxylation, Nucleotide Synthesis. | - Directly traces the significant contribution of glutamine to the TCA cycle in many cancer cells.[9] - Excellent for studying anaplerotic reactions and nitrogen metabolism. | - Does not effectively label glycolytic intermediates. - Interpretation requires consideration of glucose-derived carbon entry into the TCA cycle. | - Measuring TCA cycle activity and glutamine dependence.[9] - Investigating reductive carboxylation for lipid synthesis under hypoxia or mitochondrial dysfunction. |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of labeled atoms and the experimental process.
Caption: Metabolic fate of this compound in bacterial systems.
Caption: General workflow for stable isotope tracing experiments.
Experimental Protocols
This section details a generalized protocol for a cell-based metabolic labeling experiment using this compound.
Objective: To determine the incorporation of carbon from this compound into central metabolic pathways.
Materials:
-
Cell line of interest
-
Appropriate cell culture plates and media
-
This compound
-
Custom medium lacking standard mannitol/glucose (if applicable)
-
Dialyzed Fetal Bovine Serum (dFBS) to reduce background from unlabeled metabolites
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% methanol in water, cooled to -80°C[10]
-
Cell scraper
-
Centrifuge capable of reaching -9°C
-
Sample drying equipment (e.g., SpeedVac)
-
Mass Spectrometer (GC-MS or LC-MS/MS)
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment. Include extra wells for cell counting.[10]
-
Preparation of Labeling Medium: Prepare the experimental medium by dissolving this compound at the desired concentration. If the goal is to trace mannitol as the primary source, use a base medium devoid of other major carbon sources like glucose. Supplement with dFBS.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Quickly wash the cell monolayer once with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed ¹³C-labeling medium to each well.[10]
-
Incubate the plates under standard culture conditions for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The duration depends on the expected turnover rate of the pathway of interest.[10]
-
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells and scrape the cells into the solution. This step simultaneously quenches enzymatic activity and extracts polar metabolites.[10]
-
Transfer the cell slurry to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes briefly and incubate at -80°C for at least 20 minutes.[10]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.[10]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extracts completely using a SpeedVac or similar evaporator.[10]
-
Store the dried extracts at -80°C until analysis.[10]
-
-
Mass Spectrometry Analysis:
-
Samples are typically derivatized (e.g., for GC-MS) to increase volatility and improve chromatographic separation.
-
Analyze the samples using a mass spectrometer to determine the mass isotopomer distribution (MID) for key metabolites. The instrument detects the mass shift caused by the incorporation of ¹³C atoms.
-
Data Presentation and Interpretation
The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for metabolites of interest. An MID describes the fraction of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. This data reveals the extent and pattern of label incorporation.
Hypothetical MID Data after Labeling with this compound:
| Metabolite | Mass Isotopomer | Percentage of Total Pool (at 4 hours) | Interpretation |
| Fructose-6-Phosphate | M+0 | 30% | Unlabeled pool, likely from other cellular sources or incomplete labeling. |
| M+1 | 70% | Significant labeling, indicating active conversion from a single-labeled precursor. | |
| M+2 | 0% | No double-labeled species detected. | |
| Glucose-6-Phosphate | M+0 | 35% | Unlabeled pool. |
| M+1 | 65% | Labeled pool, indicating active isomerization from labeled Fructose-6-Phosphate. | |
| M+2 | 0% | No double-labeled species detected. | |
| Lactate | M+0 | 85% | Largely unlabeled pool. |
| M+1 | 15% | Some label has passed through glycolysis to produce lactate. | |
| M+2 | 0% | No double-labeled species detected. |
This hypothetical data suggests that this compound is actively metabolized to Fructose-6-Phosphate (indicated by the high M+1 fraction), which then equilibrates with Glucose-6-Phosphate via isomerization. The smaller M+1 fraction in lactate indicates that the label is successfully traced through the glycolytic pathway.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C-glucose isotope metabolic tracing analysis [bio-protocol.org]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
D-Mannitol-2-13C as a Tracer: A Comparative Guide to its Applications and Limitations
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled tracers has revolutionized the study of biological processes, offering a safe and accurate alternative to radioactive isotopes. Among these, D-Mannitol-2-13C has emerged as a valuable tool, particularly for assessing intestinal and blood-brain barrier permeability. This guide provides an objective comparison of this compound with other tracers, supported by experimental data, detailed protocols, and visual representations of key concepts to aid researchers in making informed decisions for their study designs.
Overcoming a Key Hurdle: The Advantage of 13C Labeling
The primary advantage of using this compound, or other 13C-labeled mannitol variants, lies in its ability to overcome the significant limitation of baseline contamination associated with unlabeled (12C) mannitol.[1][2][3][4] Mannitol is naturally present in various foods and is used as a food additive, leading to variable and often high baseline levels in urine, which can interfere with the accurate measurement of intestinal permeability.[1][2][3][4] By using a 13C-labeled version, researchers can distinguish the exogenously administered tracer from endogenous or dietary mannitol, leading to more precise and reliable results.[1][2][3][4] Studies have shown that baseline contamination of 13C mannitol is approximately 20-fold lower than that of 12C mannitol.[1][2][3][4]
Performance Comparison with Alternative Tracers
The choice of a tracer depends on the specific biological barrier and the research question. Here, we compare this compound with other commonly used permeability markers.
Intestinal Permeability
The lactulose-to-mannitol ratio is a widely accepted marker for intestinal permeability. Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway, while lactulose, a disaccharide, is only minimally absorbed through the paracellular pathway. An increased ratio of lactulose to mannitol in urine is indicative of compromised intestinal barrier function.
| Tracer | Molecular Weight (Da) | Primary Route of Permeation | Key Advantages | Key Limitations |
| This compound | ~183 | Transcellular | Low baseline contamination, high analytical sensitivity with LC-MS/MS.[1][2][3][4] | Potential for metabolism by gut microbiota. |
| Inulin | ~5200 | Paracellular | Larger molecule, provides information on larger pore permeability. | May be less sensitive to subtle changes in permeability. |
| Sucrose | 342.3 | Paracellular | Well-established marker. | Can be hydrolyzed by sucrase in the small intestine. |
| Polyethylene Glycols (PEGs) | Variable | Paracellular (depending on size) | Can assess a range of pore sizes by using different molecular weight PEGs. | Absorption may be influenced by lipid solubility.[5] |
| Chromium-51 EDTA (51Cr-EDTA) | 359.2 | Paracellular | Radioactive, allowing for easy detection. | Use is limited due to radioactivity. |
Blood-Brain Barrier Permeability
D-Mannitol is also utilized as a tracer to assess the integrity of the blood-brain barrier (BBB). Its small size and hydrophilic nature generally restrict its passage across the tight junctions of the BBB.
| Tracer | Molecular Weight (Da) | Permeability Coefficient (Papp) in vitro (cm/s) | In vivo Brain Uptake Clearance (Kin) (µl/g/min) | Key Advantages | Key Limitations |
| [13C6]Mannitol | ~188 | 4.99 x 10⁻⁷ | 0.267 | Non-radioactive, allows for simultaneous measurement with other tracers.[2][6] | Smaller size may lead to higher basal permeability compared to larger molecules. |
| [13C12]Sucrose | ~354 | 3.12 x 10⁻⁷ | 0.126 | Larger molecule, provides a more stringent measure of barrier integrity.[2][6] | |
| [14C]Mannitol | ~182 | - | - | Well-established radioactive tracer.[7] | Use of radioactivity. |
| Inulin | ~5200 | - | - | Very low permeability, good for detecting significant barrier disruption. | May not be sensitive to subtle changes. |
Limitations of this compound as a Tracer
Despite its advantages, this compound is not without limitations that researchers must consider:
-
Metabolism by Gut Microbiota: A significant limitation is the potential for mannitol to be metabolized by the gut microbiota.[8] This can lead to an underestimation of its concentration in urine, potentially affecting the accuracy of intestinal permeability measurements, especially in studies involving longer urine collection periods that reflect colonic permeability.[2]
-
Renal Handling: D-Mannitol is primarily cleared by the kidneys through glomerular filtration.[9] While it is generally considered to be minimally reabsorbed or secreted, alterations in renal function could potentially influence its urinary excretion rate and, consequently, the interpretation of permeability data.
-
Lack of Information on Specific Pore Pathways: As a relatively small molecule, mannitol primarily assesses the permeability of smaller aqueous pores. It may not be the ideal tracer for investigating the permeability of larger defects in the intestinal or blood-brain barrier.
-
General Limitations of Stable Isotope Tracers: While safer than radioisotopes, the use of stable isotope tracers requires sophisticated analytical instrumentation, such as mass spectrometry, for detection and quantification.[6][10] This can be a cost and accessibility consideration for some laboratories.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for assessing intestinal and blood-brain barrier permeability using this compound.
Protocol 1: Human Intestinal Permeability Assessment
Objective: To measure intestinal permeability using the lactulose/D-Mannitol-2-13C ratio.
Materials:
-
This compound
-
Lactulose
-
Deionized water
-
Urine collection containers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects fast overnight (at least 8 hours). A baseline urine sample is collected.
-
Tracer Administration: A solution containing a known amount of lactulose (e.g., 5g) and this compound (e.g., 1g) dissolved in water is ingested by the subject.
-
Urine Collection: Urine is collected over a specified period, typically 5-6 hours for small intestinal permeability.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard (e.g., 13C6-Mannitol) is added to a known volume of urine.
-
LC-MS/MS Analysis: The concentrations of lactulose and this compound in the urine samples are quantified using a validated LC-MS/MS method.[1][9][11]
-
Data Analysis: The percentage of ingested lactulose and this compound excreted in the urine is calculated. The lactulose/mannitol ratio is then determined to assess intestinal permeability.
Protocol 2: Rodent Blood-Brain Barrier Permeability Assessment
Objective: To measure blood-brain barrier permeability to this compound in a rodent model.
Materials:
-
This compound
-
Saline solution
-
Anesthesia
-
Syringes and infusion pump
-
Brain tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Preparation: The rodent (e.g., rat or mouse) is anesthetized. A catheter is inserted into a femoral vein for tracer administration.
-
Tracer Administration: A bolus injection or constant infusion of a known concentration of this compound in saline is administered intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points from a contralateral vessel.
-
Brain Tissue Collection: At the end of the experiment, the animal is euthanized, and the brain is rapidly excised and dissected into specific regions if desired.
-
Sample Preparation: Blood samples are centrifuged to obtain plasma. Brain tissue is weighed and homogenized. Both plasma and brain homogenates are processed (e.g., protein precipitation) and an internal standard is added.
-
LC-MS/MS Analysis: The concentration of this compound in plasma and brain homogenates is quantified by LC-MS/MS.[6][12]
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of this compound penetration across the BBB. The brain uptake clearance (Kin) can also be calculated using various pharmacokinetic models.[7]
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Intestinal permeability pathways for tracers.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Small intestinal permeability to mannitol, lactulose, and polyethylene glycol 400 in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Mannitol opening of the blood-brain barrier: regional variation in the permeability of sucrose, but not 86Rb+ or albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 11. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannitol-2-13C: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for D-Mannitol-2-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. The chemical properties of this compound are essentially identical to those of unlabeled D-Mannitol.
Key Physical and Chemical Properties
Understanding the properties of D-Mannitol is the first step in its safe handling and disposal.
| Property | Value | Citation |
| CAS Number | 69-65-8 | [1][2][3] |
| Molecular Formula | C6H14O6 | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | 213 g/L at 20°C | [4] |
| Melting Point | 165 - 170 °C | [3] |
| Stability | Stable under normal conditions | [2] |
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound in both solid and solution forms.
1. Solid Waste Disposal:
-
Collection: Collect dry, solid this compound waste in a clearly labeled, sealed container.
-
Decontamination: If the material is contaminated with hazardous substances, it must be treated as hazardous waste, following all applicable regulations for the contaminant.
-
Disposal: For uncontaminated this compound, the primary recommendation is to dispose of it as non-hazardous chemical waste. Options include:
-
Packaging: Ensure that the waste container is securely sealed and properly labeled before collection. Contaminated packaging should be handled in the same manner as the substance itself.[1]
2. Aqueous Solution Disposal:
-
Small Quantities: For very small quantities of dilute, uncontaminated solutions, consult your institution's safety officer and local regulations. While some sources suggest that small amounts of non-hazardous, biodegradable substances may be permissible for drain disposal with copious amounts of water, it is critical to confirm this with local authorities. Do not empty into drains without explicit approval. [1][5]
-
Large Quantities or Contaminated Solutions: Larger volumes or solutions contaminated with other chemicals must be collected in a labeled, sealed container and disposed of through a licensed chemical waste disposal service.
-
Environmental Protection: Prevent the release of D-Mannitol solutions into soil, surface water, or groundwater.[1][6]
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For large spills of dry powder, respiratory protection may be necessary to avoid dust inhalation.[7]
-
Containment: For liquid spills, contain the spill using absorbent materials.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with water and a suitable detergent.
-
Disposal: Dispose of all cleanup materials as chemical waste in accordance with the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is imperative to always consult your institution's specific safety guidelines and local waste disposal regulations to ensure full compliance.[1] When in doubt, err on the side of caution and treat the waste as chemical waste for professional disposal.
References
Personal protective equipment for handling D-Mannitol-2-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for D-Mannitol-2-13C, a stable isotope-labeled compound. As a non-radioactive and non-hazardous substance, the safety protocols for this compound are analogous to those for its unlabeled counterpart, D-Mannitol. The information herein is compiled to ensure safe laboratory practices and build confidence in chemical handling.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₅¹³CH₁₄O₆ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White crystalline powder or free-flowing granules[1] |
| Melting Point | 167-170 °C |
| Odor | Odorless[1] |
| Isotopic Purity | 99 atom % ¹³C |
Hazard Identification and Safety Precautions
D-Mannitol is not classified as a hazardous substance.[2] Consequently, this compound is also considered non-hazardous under normal handling conditions. However, adherence to good laboratory practice is essential.
| Hazard | Precautionary Measures |
| Inhalation | May cause respiratory tract irritation. Use in a well-ventilated area.[3][4] |
| Skin Contact | May cause mild skin irritation upon prolonged contact. |
| Eye Contact | May cause eye irritation.[5] |
| Ingestion | Large amounts may cause gastrointestinal irritation.[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles.[6] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[6][7] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator is recommended. |
| Body Protection | A standard laboratory coat should be worn.[7] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid generating dust.[8]
-
Use in a well-ventilated area or under a chemical fume hood.[3]
-
Ground/bond container and receiving equipment when transferring large quantities to prevent static discharge.[4]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place.[2]
-
Incompatible with strong oxidizing agents.[8]
Spills and Disposal Plan
Spill Response:
-
Evacuate: If a large amount of dust is generated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Sweep up the spilled solid material, avoiding dust generation.[8]
-
Collect: Place the swept-up material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a wet cloth or mop to remove any remaining dust.
Disposal:
-
This compound is not considered hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3] It is generally acceptable to dispose of it as regular chemical waste. Do not empty into drains.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscience.com [chemscience.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
